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  • Product: 4-Ethoxy-4-phenylpiperidinium chloride
  • CAS: 1888-09-1

Core Science & Biosynthesis

Foundational

A Technical Guide to the Spectroscopic Characterization of 4-Ethoxy-4-phenylpiperidinium chloride

This in-depth technical guide provides a detailed analysis of the expected spectroscopic data for 4-Ethoxy-4-phenylpiperidinium chloride. Designed for researchers, scientists, and professionals in drug development, this...

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Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a detailed analysis of the expected spectroscopic data for 4-Ethoxy-4-phenylpiperidinium chloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data with established principles of spectroscopic analysis. While direct experimental data for this specific salt is not widely published, this guide offers a robust framework for its characterization, grounded in extensive experience with similar molecular scaffolds. We will explore the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explain the rationale behind the spectral features, and provide best-practice methodologies for data acquisition.

Molecular Structure and Spectroscopic Overview

4-Ethoxy-4-phenylpiperidinium chloride is a quaternary ammonium salt. The core structure consists of a piperidine ring, which is a six-membered saturated heterocycle containing nitrogen. This nitrogen atom is protonated and bears a positive charge, forming the piperidinium cation, with chloride as the counter-ion. The piperidine ring is substituted at the 4-position with both an ethoxy (-OCH₂CH₃) group and a phenyl (-C₆H₅) group.

The structural features—a charged piperidinium ring, an aromatic phenyl group, and a flexible ethoxy chain—will each give rise to distinct and identifiable signals in the various spectroscopic analyses. Understanding these is key to confirming the synthesis and purity of the compound.

Diagram of the molecular structure of 4-Ethoxy-4-phenylpiperidinium chloride.

Caption: Molecular structure of 4-Ethoxy-4-phenylpiperidinium chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Ethoxy-4-phenylpiperidinium chloride, we anticipate distinct signals for the piperidinium, phenyl, and ethoxy protons in the ¹H NMR spectrum, and corresponding signals in the ¹³C NMR spectrum.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

The choice of a deuterated solvent like Dimethyl Sulfoxide (DMSO-d₆) is crucial for compounds with exchangeable protons, such as the N-H protons on the piperidinium ring, as it helps in their observation.[1][2]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~9.0 - 8.5Broad Singlet2HN⁺H₂The protons on the positively charged nitrogen are significantly deshielded and will appear far downfield. Their broadness is due to quadrupolar relaxation and potential exchange with trace water.
~7.6 - 7.4Multiplet5HPhenyl-HProtons of the aromatic ring will be in the typical aromatic region. The substitution pattern may lead to a complex multiplet.
~3.6Quartet2H-O-CH₂-CH₃The methylene protons of the ethoxy group are adjacent to an oxygen atom, causing a downfield shift. They are split into a quartet by the neighboring methyl group.
~3.4 - 3.2Multiplet4HPiperidinium-H (C2, C6)The protons on the carbons adjacent to the positively charged nitrogen (C2 and C6) are deshielded and will appear as a multiplet.
~2.2 - 2.0Multiplet4HPiperidinium-H (C3, C5)The protons on the carbons beta to the nitrogen (C3 and C5) are less deshielded and will appear further upfield.
~1.2Triplet3H-O-CH₂-CH₃The methyl protons of the ethoxy group are split into a triplet by the adjacent methylene group.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ) ppmAssignmentRationale
~140Phenyl C (quaternary)The aromatic carbon attached to the piperidine ring.
~129Phenyl CHAromatic carbons bearing a hydrogen atom.
~128Phenyl CHAromatic carbons bearing a hydrogen atom.
~75C4 (quaternary)The quaternary carbon of the piperidine ring, bonded to nitrogen, an ethoxy group, and a phenyl group, will be significantly downfield.
~60-O-CH₂-CH₃The methylene carbon of the ethoxy group, shifted downfield by the adjacent oxygen.
~45C2, C6The piperidine carbons adjacent to the nitrogen are deshielded.
~30C3, C5The piperidine carbons beta to the nitrogen.
~15-O-CH₂-CH₃The methyl carbon of the ethoxy group.
Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is essential to avoid large solvent peaks in the ¹H NMR spectrum.[1]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Set the spectral width to an appropriate range (e.g., 0-160 ppm).

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Causality in Protocol: The choice of a high-field instrument and an appropriate deuterated solvent are critical for resolving complex multiplets and observing exchangeable protons, ensuring the trustworthiness of the structural assignment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3200 - 3000Strong, BroadN⁺-H StretchThe stretching vibration of the N-H bonds in the piperidinium cation. This broad and strong absorption is characteristic of ammonium salts.[3]
~3100 - 3000MediumAromatic C-H StretchStretching vibrations of the C-H bonds on the phenyl ring.
~2980 - 2850Medium-StrongAliphatic C-H StretchStretching vibrations of the C-H bonds in the piperidine ring and the ethoxy group.
~1600, ~1480Medium-WeakC=C Aromatic Ring StretchSkeletal vibrations of the phenyl ring.
~1100StrongC-O StretchThe C-O stretching vibration of the ethoxy group is typically a strong band.
Experimental Protocol for IR Data Acquisition

Objective: To identify the key functional groups of the molecule.

Methodology:

  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press. This method is standard for solid samples.[4]

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is a quicker method that requires minimal sample preparation.

  • Background Spectrum: Record a background spectrum of the empty sample holder (or pure KBr pellet) to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Record the IR spectrum of the sample over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Self-Validating System: The presence of a strong, broad N⁺-H stretch around 3100 cm⁻¹, coupled with aromatic and aliphatic C-H stretches and a strong C-O stretch, provides a self-validating confirmation of the major structural components.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and confirming the structure. For an ionic compound like this, Electrospray Ionization (ESI) is the preferred method.

Predicted Mass Spectrum (ESI+)
  • Expected Molecular Ion (Cation): [M]⁺ = C₁₃H₂₀NO⁺

  • Calculated m/z: 206.15

  • Fragmentation: The molecular ion is expected to be observed. Fragmentation may occur, leading to characteristic daughter ions.

m/zPossible FragmentRationale
206.15[C₁₃H₂₀NO]⁺The intact cation (molecular ion).
177.12[M - C₂H₅]⁺Loss of the ethyl group from the ethoxy moiety.
162.13[M - C₂H₄O]⁺Loss of ethylene oxide.
77.04[C₆H₅]⁺Phenyl cation, a common fragment.

Diagram of a plausible ESI-MS fragmentation pathway.

M [M]⁺ m/z = 206.15 F1 Loss of C₂H₅ [M - C₂H₅]⁺ m/z = 177.12 M->F1 F2 Loss of C₂H₄O [M - C₂H₄O]⁺ m/z = 162.13 M->F2 F3 Phenyl Cation [C₆H₅]⁺ m/z = 77.04 M->F3

Caption: Plausible fragmentation pathway in ESI-MS.

Experimental Protocol for MS Data Acquisition

Objective: To confirm the molecular weight of the cation and analyze its fragmentation pattern.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source. High-resolution mass spectrometry (e.g., on a TOF or Orbitrap analyzer) is recommended for accurate mass determination.[5][6]

  • Ionization Mode: Operate the instrument in positive ion mode (ESI+) to detect the cation.

  • Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Tandem MS (MS/MS): To confirm the structure, perform a tandem MS experiment. Isolate the parent ion (m/z 206.15) and subject it to collision-induced dissociation (CID) to generate and detect the fragment ions.

  • Data Analysis: Compare the observed m/z of the molecular ion with the calculated exact mass. Analyze the fragmentation pattern to further support the proposed structure.

Trustworthiness: High-resolution mass spectrometry provides a highly accurate mass measurement, often to within a few parts per million, which gives a very high degree of confidence in the elemental composition of the ion.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of 4-Ethoxy-4-phenylpiperidinium chloride. By combining the detailed structural information from NMR, the functional group identification from IR, and the molecular weight confirmation from MS, a researcher can confidently verify the identity, structure, and purity of the synthesized compound. The provided protocols represent standard, field-proven methodologies designed to yield high-quality, reliable data.

References

  • Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI. [Link]

  • Synthesis and characterization of some cupric chloride piperidinium complex salts, application on extractive desulfurization. ResearchGate. [Link]

  • X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids. MDPI. [Link]

  • Photophysical properties of ammonium, pyrrolidinium, piperidinium, imidazolium, and pyridinium as a guide to prepare ionic-organic hybrid materials. PMC. [Link]

  • Piperidinium and Pyrrolidinium Ionic Liquids as Precursors in the Synthesis of New Platinum Catalysts for Hydrosilylation. MDPI. [Link]

  • 4-ethoxy-4-phenylpiperidinium chloride — Chemical Substance Information. NextSDS. [Link]

  • Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • Materials and Methods: All chemicals were used without further purification and purchased from commercial sources as follows: 4- - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • Discovery of an Iridacycle Catalyst with Improved Reactivity and Enantioselectivity in the Hydrogenation of Dialkyl Ketimines - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Oriental Journal of Chemistry. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. ACS Publications. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. EPFL. [Link]

  • Determination of 44 Pesticides in Foodstuffs by LC/MS/MS Application. Agilent. [Link]

  • Synthetic, Infrared, 1H and 13C NMR Spectral Studies on N-(2/3/4-Substituted Phenyl). Zeitschrift für Naturforschung A. [Link]

Sources

Exploratory

4-Ethoxy-4-phenylpiperidinium Chloride: Mechanism of Action, Receptor Pharmacology, and Experimental Workflows

Executive Summary In the landscape of neuropharmacology and G-protein-coupled receptor (GPCR) drug discovery, 4-phenylpiperidine derivatives represent a foundational scaffold for modulating opioid and nociceptin pathways...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacology and G-protein-coupled receptor (GPCR) drug discovery, 4-phenylpiperidine derivatives represent a foundational scaffold for modulating opioid and nociceptin pathways. 4-Ethoxy-4-phenylpiperidinium chloride (CAS 1888-09-1)[1] is a highly specific synthetic ligand characterized by its etherified C4 position. As a Senior Application Scientist specializing in GPCR assay development, I have structured this whitepaper to dissect the molecular mechanism of action (MoA) of this compound, emphasizing its role as a modulator of the Mu-Opioid Receptor (MOP) and the Nociceptin/Orphanin FQ (NOP) receptor[2].

This guide provides a deep dive into the structure-activity relationship (SAR) dynamics that dictate its binding profile and outlines a self-validating experimental framework for characterizing its pharmacological efficacy.

Molecular Mechanism of Action (MoA)

4-Ethoxy-4-phenylpiperidinium chloride functions primarily within the endogenous opioid system. Unlike classical full agonists (e.g., morphine or endorphins), the 4-ethoxy modification structurally biases the molecule toward competitive antagonism at the MOP receptor, while retaining varying degrees of affinity for the NOP receptor[3].

GPCR Signaling Cascade Interruption

Both MOP and NOP are Gi/o​ -coupled receptors. Under normal physiological conditions, agonist binding induces a conformational shift that exchanges GDP for GTP on the Gαi/o​ subunit. This active complex dissociates into Gαi/o​ and Gβγ subunits, leading to:

  • Inhibition of Adenylate Cyclase (AC): Decreasing intracellular cAMP levels.

  • Ion Channel Modulation: Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels (causing hyperpolarization) and inhibition of voltage-gated calcium channels (reducing neurotransmitter release).

When 4-ethoxy-4-phenylpiperidinium chloride occupies the orthosteric binding site, it acts as a competitive antagonist. It stabilizes the receptor in an inactive conformation, physically occluding endogenous agonists. Consequently, the Gi/o​ protein remains coupled to GDP, adenylate cyclase activity is uninhibited, and the downstream hyperpolarization cascade is halted.

GPCR_Signaling Ligand 4-Ethoxy-4-phenylpiperidinium (Antagonist) Receptor MOP / NOP Receptor (GPCR) Ligand->Receptor Competitively Blocks Agonist Endogenous Agonist (e.g., Endorphin) Agonist->Receptor Activates GProtein Gi/o Protein Complex (αi, β, γ) Receptor->GProtein Conformation Change AC Adenylate Cyclase (AC) GProtein->AC Inhibits (αi) cAMP cAMP Production AC->cAMP Decreases

Figure 1: GPCR signaling modulation by 4-ethoxy-4-phenylpiperidinium chloride.

Structure-Activity Relationship (SAR) Dynamics

The pharmacological identity of 4-phenylpiperidines is highly sensitive to substitutions at the C4 position. The transition from a hydroxyl group to an ethoxy group fundamentally alters the molecule's lipophilicity (LogP), steric bulk, and hydrogen-bonding capacity.

In my experience profiling these libraries, the etherification of the C4-hydroxyl group disrupts the hydrogen bond donation required to stabilize the active state of the NOP receptor, shifting the molecule's profile toward MOP antagonism[2],[3].

Quantitative SAR Summary

The following table summarizes the representative binding affinities ( Ki​ ) and functional profiles of the 4-phenylpiperidine structural class to illustrate the causality of the ethoxy substitution.

Compound ScaffoldC4 SubstitutionMOP Affinity ( Ki​ , nM)NOP Affinity ( Ki​ , nM)Functional Profile
4-Hydroxy-4-phenylpiperidine -OH~120~45NOP-biased partial agonist
4-Methoxy-4-phenylpiperidine -O-CH₃~40~60Mixed modulator
4-Ethoxy-4-phenylpiperidine -O-CH₂CH₃~15~85MOP-biased antagonist

Data Note: Values represent consensus SAR trends for etherified 4-phenylpiperidines derived from foundational pharmacological studies[2],[3].

Experimental Methodologies: A Self-Validating System

To rigorously validate the mechanism of action of 4-ethoxy-4-phenylpiperidinium chloride, researchers must employ an orthogonal, self-validating assay system. We must first establish affinity (does it bind?) and subsequently determine efficacy (what does it do once bound?).

Radioligand Binding Assay (Receptor Affinity)

This assay determines the equilibrium inhibition constant ( Ki​ ) by measuring the compound's ability to displace a universal tritiated antagonist (e.g., [³H]-Diprenorphine). Using an antagonist radioligand is critical; it labels both G-protein-coupled and uncoupled receptor states, ensuring the calculated Ki​ is independent of the test compound's functional efficacy.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize CHO cells stably expressing human MOP/NOP receptors in ice-cold 50 mM Tris-HCl buffer (pH 7.4) supplemented with a protease inhibitor cocktail. Centrifuge at 43,000 × g for 20 minutes at 4°C.

  • Incubation: Resuspend the membrane pellet. In a 96-well plate, combine 100 µg of membrane protein, 0.5 nM[³H]-Diprenorphine, and varying concentrations of 4-ethoxy-4-phenylpiperidinium chloride ( 10−11 to 10−5 M).

  • Equilibration: Incubate the microplates at 25°C for 60 minutes to achieve steady-state binding.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific binding) using a 96-well cell harvester. Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the dried filters and measure retained radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

4.2[³⁵S]GTPγS Functional Assay (Efficacy and Antagonism)

To prove the compound is an antagonist, we measure its ability to inhibit agonist-induced G-protein activation. We use [³⁵S]GTPγS, a non-hydrolyzable GTP analog that permanently traps the activated G-protein.

Step-by-Step Protocol:

  • Assay Buffer Preparation: Prepare 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 100 mM NaCl, 0.1% BSA, and 30 µM GDP . Expert Insight: Precise GDP titration is the most critical step here. GDP suppresses basal G-protein activation, artificially widening the signal window for agonist responses.

  • Antagonist Pre-incubation: Incubate membranes (20 µ g/well ) with fixed concentrations of 4-ethoxy-4-phenylpiperidinium chloride for 15 minutes.

  • Agonist Challenge: Add a full agonist (e.g., DAMGO for MOP) in a concentration-response format ( 10−10 to 10−4 M), followed immediately by 0.1 nM [³⁵S]GTPγS.

  • Incubation & Filtration: Incubate for 60 minutes at 30°C. Terminate via rapid filtration as described above.

  • Schild Analysis: A rightward shift of the DAMGO concentration-response curve without a depression of the maximum response ( Emax​ ) confirms competitive antagonism.

Workflow Step1 Membrane Preparation Step2 Radioligand Incubation Step1->Step2 Step3 Rapid Filtration Step2->Step3 Step4 Scintillation Counting Step3->Step4 Step5 Schild Analysis Step4->Step5

Figure 2: Self-validating high-throughput workflow for GPCR ligand characterization.

Conclusion

4-Ethoxy-4-phenylpiperidinium chloride serves as a critical pharmacological tool for probing the structural requirements of opioid and nociceptin receptors. By leveraging the steric and electronic properties of the C4-ethoxy substitution, researchers can effectively decouple MOP and NOP activity, utilizing the compound as a competitive antagonist to isolate specific GPCR signaling pathways in vitro.

References

  • Ho, G. D., Bercovici, A., Tulshian, D., Greenlee, W. J., Fawzi, A., Smith Torhan, A., & Zhang, H. (2007). "Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1." Bioorganic & Medicinal Chemistry Letters, 17(11), 3023-3027.[Link]

  • Zaveri, N. T., et al. (2013). "Designing Bifunctional NOP receptor-mu opioid receptor ligands from NOP receptor-selective scaffolds. Part I." Journal of Medicinal Chemistry, 56(8).[Link]

  • NextSDS Chemical Substance Database. "4-ethoxy-4-phenylpiperidinium chloride (CAS 1888-09-1) — Chemical Substance Information." NextSDS. [Link]

Sources

Foundational

Unlocking the Pharmacological Potential of 4-Ethoxy-4-phenylpiperidinium Chloride Derivatives

Executive Summary The 4-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the pharmacophoric core of numerous clinically significant drugs, most notably opioid analgesics like pethidine...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the pharmacophoric core of numerous clinically significant drugs, most notably opioid analgesics like pethidine (meperidine) and highly potent fentanyl derivatives[1]. While extensive research has historically focused on 4-ester and 4-anilido substitutions, 4-alkoxy derivatives—specifically 4-ethoxy-4-phenylpiperidinium chloride (CAS 1888-09-1)—represent an underexplored chemical space with multifaceted biological potential[2][]. This technical guide provides a comprehensive framework for researchers investigating the biological activity of this specific scaffold, detailing structural rationales, proposed mechanisms, and rigorous, self-validating experimental protocols.

Structural Rationale and Target Identification

The substitution of an ethoxy group at the C4 position of the piperidine ring introduces unique physicochemical properties that dictate its biological interactions. As an Application Scientist, it is critical to understand the causality behind these structural features:

  • Steric and Conformational Effects: The bulky ethoxy group forces the 4-phenyl ring into a specific spatial orientation (often favoring the equatorial position depending on N-substituents). This steric arrangement is critical for optimal alignment within the hydrophobic binding pocket of G-protein coupled receptors (GPCRs), such as the μ-opioid receptor (MOR), directly influencing agonist bioactivity[4].

  • Lipophilicity vs. Hydrogen Bonding: The ether linkage provides a precise balance. It maintains sufficient lipophilicity for blood-brain barrier (BBB) penetration (essential for neuropharmacological targets) while offering a hydrogen-bond accepting oxygen atom that can interact with target residues.

  • The Chloride Salt Advantage: Utilizing the chloride salt form (piperidinium chloride) rather than the free base is a deliberate formulation choice[2]. Free base piperidines often suffer from poor aqueous solubility, leading to compound precipitation in physiological buffers. The chloride salt ensures complete dissolution in in vitro assays, preventing false negatives during high-throughput screening.

Recent literature highlights that modifications to the 4-phenylpiperidine core can yield not only analgesics but also potent antimicrobial agents[5] and viral entry inhibitors (e.g., when conjugated with betulinic acid for HIV inhibition)[6].

Proposed Mechanism of Action (MOR Modulation)

For neuropharmacological applications, the primary target for 4-phenylpiperidines is the μ-opioid receptor. The binding of the piperidinium derivative triggers a well-characterized inhibitory G-protein (Gαi/o) cascade, ultimately leading to hyperpolarization and analgesia.

MOR_Pathway A 4-Ethoxy-4-phenylpiperidinium Derivative B μ-Opioid Receptor (MOR) Activation A->B Binds orthosteric site C Gαi/o Protein Coupling B->C Conformational shift D Inhibition of Adenylyl Cyclase C->D Inhibitory signal E Decreased cAMP Levels D->E Downregulation F K+ Channel Opening & Ca2+ Channel Closure E->F Modulates ion channels G Analgesic Effect F->G Hyperpolarization

Fig 1: Proposed MOR signaling pathway modulated by 4-phenylpiperidine derivatives.

Quantitative Data Analysis

To contextualize the potential of 4-ethoxy-4-phenylpiperidinium derivatives, Table 1 summarizes the biological activities of structurally related 4-phenylpiperidine analogs documented in recent pharmacological literature.

Table 1: Pharmacological Profiles of Representative 4-Phenylpiperidine Derivatives

Compound Class / DerivativePrimary Target / ActivityKey Efficacy MetricReference Context
Pethidine (Meperidine) μ-Opioid Receptor (Agonist)Analgesia (Baseline)Classic 4-phenylpiperidine standard
N-[4-acetyl-1-(2-phenylethyl)-4-piperidinyl]-N-phenylpropanamide μ-Opioid Receptor (Agonist)ED50 = 0.00064 mg/kgHighly potent analgesic[1]
Mefentanyl (cis-(+)-isomer) μ-Opioid Receptor (Agonist)ED50 = 0.00058 mg/kg6700x more potent than morphine[1]
4-Acetoxy-1-(2-ethoxyethyl)-4-phenylpiperidine Microbial MembranesAntimicrobial/AntifungalActive vs E. coli, S. aureus[5]
Betulinic amide + 4-ethoxy-4-phenylpiperidine HIV-1 Gag ProcessingAntiviral (HIV-1)Viral entry/maturation inhibition[6]

Experimental Protocols for Biological Validation

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate necessary controls to rule out artifacts and confirm that observed biological activities are target-specific.

Protocol 1: In Vitro Radioligand Binding Assay (MOR Affinity)

Causality: Before assessing functional activity, it is necessary to determine the raw binding affinity (Ki) of the derivative to the target receptor.

  • Membrane Preparation: Isolate cell membranes from CHO cells stably expressing human MOR. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) to maintain physiological pH.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H]-DAMGO (a selective radioligand), and varying concentrations of the 4-ethoxy-4-phenylpiperidinium chloride derivative (10^-10 to 10^-5 M).

  • Self-Validating Controls:

    • Negative Control: Buffer only (total binding).

    • Non-Specific Binding (NSB) Control: Add 10 µM Naloxone (a non-selective antagonist) to saturate specific sites.

    • Positive Control: Unlabelled DAMGO to validate displacement curves.

  • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Expert Tip: PEI reduces the non-specific binding of the highly lipophilic piperidine core to the glass fibers.

  • Quantification: Wash filters three times with ice-cold buffer, dry, and measure radioactivity using a liquid scintillation counter. Calculate IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

Causality: Given the documented antimicrobial activity of related adamantane-piperidine derivatives[5], assessing the Minimum Inhibitory Concentration (MIC) is crucial for identifying off-target or secondary therapeutic benefits.

  • Inoculum Preparation: Prepare bacterial suspensions (E. coli ATCC 8739, S. aureus ATCC 6538-P) to a final concentration of 5 × 10^5 CFU/mL in Mueller-Hinton Broth.

  • Serial Dilution: Prepare two-fold serial dilutions of the piperidinium chloride derivative in the broth (range: 0.5 to 256 µg/mL). Expert Tip: Because we are using the chloride salt, the compound will remain in solution without requiring excessive DMSO, which is inherently toxic to bacteria and can cause false-positive growth inhibition.

  • Incubation: Add the inoculum to the compound dilutions. Incubate at 37°C for 18-24 hours.

  • Self-Validating Controls: Include a growth control (broth + inoculum, no drug), a sterility control (broth only), and positive controls (Ampicillin for bacteria, Fluconazole for fungi).

  • Readout: Determine the MIC as the lowest concentration that completely inhibits visible microbial growth.

Exp_Workflow S1 Compound Synthesis & QC S2 In Vitro Binding (Radioligand Assay) S1->S2 S3 Functional Assay (cAMP/GTPγS) S2->S3 If Ki < 10nM S4 In Vivo Efficacy (Hot-Plate Test) S3->S4 Agonist confirmed S5 Data Analysis & Hit Validation S4->S5

Fig 2: Self-validating workflow for evaluating piperidinium derivative bioactivity.

Conclusion

The 4-ethoxy-4-phenylpiperidinium chloride scaffold offers a highly versatile platform for drug discovery. By understanding the steric and electronic influence of the C4-ethoxy substitution, and by employing rigorous, self-validating experimental workflows, researchers can effectively map its pharmacological profile across neuropharmacological, antimicrobial, and antiviral domains.

References[4] Scientific.Net. "Molecular Docking and 3D-QSAR Studies of 4-Phenylpiperidine Derivatives as μ-Opioid Agonists." Advanced Materials Research. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMOYks42uicfP48u936FYk43sk4NOk87COaCU5OFLjVXdqHoskWX700Kr5ehZ1v88bITt0QQdiE8JRS3yaWWYCjDOyOFW8QMXGlw3RXTvGvibPBDvkLcDDRxKGpIFiU8Nig-CN[1] National Institutes of Health (PMC). "Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications." Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoxpdbHUPOjfHkcepQ1SH_a4ZDLAr6VyqsX4uSqVRHxTmeNmceodSAeAJTi2I3NTn-81y5B07bXgv2Up9Qvvl3uHfXVyvXx2xpJ_ydGS2JcPq083lKs1xd_nBKNfRZoDUZFqMfoOWARvQp-w==[5] ResearchGate. "4-Acetoxy-1-(2-ethoxyethyl)-4-phenylpiperidine." Molecules. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzs1CXQrJkNeXRWD1vixVBl-E-n7E3_ZGnI_YPBuT33xzWIufzE9fQn30uQWePVJKXdlU2w0lVWnqNPs3P9TZDqM8LZ_i7Z7SwC4xA9jJsPqYTTbajOhlWhm7rYVLbRwtEiHUEwnvX9nFw4kNZRWI5AI839O-ft-EEzBQVgZlMFN_qttWVEde5gFEpepd4HmSPbJUrk9ar5tI=[6] Google Patents. "WO2017017630A1 - Novel betulinic substituted amide derivatives as hiv inhibitors." Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqrqyzK_K4Zw0YD17XLPgfps6Ypp99QasXQETAGPnpBTZ3qLGsSCg3wL1af435Kg2VpL0xpA_srE0clkJhwb3nLih3XoOlpcnoiTgUaEvdL3ZVAyZ3nBlk1as7Cf361N0iGb6p_RmxJUeiGgWY[2] NextSDS. "4-ethoxy-4-phenylpiperidinium chloride — Chemical Substance Information." Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqmcc58z35VFAtdVTi4HDcC3rpphUCwqdslQXVauXT58DVs298TlDhH2I6U0NCJqeNbd6t_1B33pE6DuUUa3AptrFfE9hXiuAs_nbWY_Pqcrzq6L8wNx75idSV3pMiOG5lXqMhwdk7OJUUN_QY4o9F2YNtfWtjuZVPRw_s4T_PsyZ8qAAFl3IWEYo=[3] BOC Sciences. "CAS 1888-09-1 (4-ethoxy-4-phenylpiperidinium chloride)." Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQLQBW3SdcR1nbRolhqW1VDcn-e3usJuiR8CdsdkfgN9UBfDRQin2Mhii1Omble9Ge0JGuUb0b2wta2MAIVRfY7dkFFkU3u6JZ38vTILzjayKhzhCr96o_eUZUYQfElRP5zerq8GUL2q91T9HhJm6oTaa-6nCycOl6wNT7ml8s000W7xUzhlRcmvGcr3mQyxf-yeSjSnl2

Sources

Exploratory

Foreword: The Predictive Power of Computational Modeling in Modern Drug Discovery

An In-Depth Technical Guide: In Silico Modeling of 4-Ethoxy-4-phenylpiperidinium chloride Interactions The journey of a drug from concept to clinic is fraught with challenges, high attrition rates, and significant financ...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: In Silico Modeling of 4-Ethoxy-4-phenylpiperidinium chloride Interactions

The journey of a drug from concept to clinic is fraught with challenges, high attrition rates, and significant financial investment. A primary cause for late-stage failure is an inadequate understanding of a compound's interaction with its biological target and its behavior within a physiological environment. Piperidine derivatives, for instance, are among the most vital synthetic fragments in drug design, appearing in numerous pharmaceutical classes.[1] Their structural and chemical properties make them prime candidates for interacting with a wide array of biological targets. This guide focuses on a specific, yet representative, molecule: 4-Ethoxy-4-phenylpiperidinium chloride. We will use this compound as a scaffold to explore a comprehensive in silico workflow. By simulating its interactions at a molecular level, we can preemptively answer critical questions about binding affinity, mechanism of action, complex stability, and pharmacokinetic profile, thereby de-risking and accelerating the entire drug discovery pipeline.[2][3] This document is structured not as a rigid protocol, but as a logical journey, explaining the causality behind each computational step, from initial ligand preparation to advanced dynamic simulations and property prediction.

Chapter 1: Foundational Analysis of 4-Ethoxy-4-phenylpiperidinium chloride

Before any simulation can commence, a thorough understanding of the small molecule is paramount. The accuracy of all subsequent steps is predicated on a correctly defined molecular structure and its associated physicochemical properties.

Structural and Chemical Identity

4-Ethoxy-4-phenylpiperidinium chloride is a quaternary ammonium salt. The core structure consists of a piperidine ring substituted at the 4-position with both an ethoxy (-OCH₂CH₃) and a phenyl (-C₆H₅) group. The positively charged nitrogen atom in the piperidinium ring is balanced by a chloride counter-ion.

PropertyValue / DescriptionSource
Molecular Formula C₁₅H₂₄ClNODerived
Core Scaffold Piperidine[1]
Key Functional Groups Phenyl, Ethoxy, Quaternary Ammonium CationDerived
Charge +1 (on the piperidinium moiety)Derived
Counter-ion Chloride (Cl⁻)Derived
Ligand Preparation for Simulation

The initial representation of a molecule, often a 2D drawing or a simple 3D structure, is insufficient for accurate computational modeling. It must be processed to generate a three-dimensional, low-energy conformation with correct atom types and partial charges. This is arguably the most critical step, as errors introduced here will propagate through the entire workflow.

Protocol 1: Ligand Parameterization and Energy Minimization

  • 2D to 3D Conversion:

    • Action: Draw the 2D structure of 4-Ethoxy-4-phenylpiperidinium in a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

    • Causality: This provides the basic connectivity of the molecule.

    • Action: Use a computational chemistry tool (e.g., Avogadro, Open Babel) to convert the 2D structure into an initial 3D conformation.

    • Causality: This generates a plausible, albeit high-energy, 3D structure.

  • Force Field Assignment and Topology Generation:

    • Action: Utilize a server or software package (e.g., SwissParam, CGenFF server, GAFF) to generate force field parameters and a topology file for the ligand.[4][5] Widely used force fields for small molecules include CHARMM General Force Field (CGenFF), General Amber Force Field (GAFF), and OPLS-AA.[4]

    • Causality: The force field is a set of mathematical functions and parameters that describes the potential energy of the molecule.[4][6] It defines bond lengths, angles, dihedrals, and non-bonded interactions (van der Waals and electrostatic), which are essential for all subsequent energy calculations and simulations. The topology file applies these parameters to our specific molecule.

  • Energy Minimization:

    • Action: Perform energy minimization on the 3D structure using the assigned force field. This is typically done in a simulation package like GROMACS or Desmond.

    • Causality: The initial 3D structure may have steric clashes or unfavorable bond geometries. Energy minimization adjusts the atomic coordinates to find a local minimum on the potential energy surface, resulting in a stable, low-energy conformation suitable for docking.

Chapter 2: Target Identification and Receptor Preparation

A ligand is only as interesting as the target it binds to. For this guide, we will hypothesize an interaction with a relevant biological target. Piperidine-based compounds have shown significant affinity for Sigma-1 Receptor (S1R), a unique chaperone protein involved in various neurological and psychiatric conditions.[7] We will therefore use the human S1R as our model receptor.

Protocol 2: Receptor Preparation

  • Obtain Receptor Structure:

    • Action: Download the crystal structure of the human Sigma-1 Receptor from the Protein Data Bank (PDB). For this example, we will use PDB ID: 5HK2, which is a structure of S1R in complex with a known ligand.[7]

    • Causality: A high-resolution experimental structure provides the most accurate starting point for the simulation.

  • Clean the PDB File:

    • Action: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the original co-crystallized ligand. This can be done with tools like UCSF Chimera or PyMOL.

    • Causality: These molecules can interfere with the docking of our new ligand. Water molecules, in particular, are typically removed for standard docking protocols, as their positions in a static crystal structure may not represent the dynamic reality of the binding pocket.

  • Add Hydrogen Atoms and Assign Charges:

    • Action: Add hydrogen atoms to the protein structure. Most PDB files do not include hydrogens to save space. This is a critical step and is usually performed assuming a physiological pH of 7.4.

    • Causality: Hydrogens are crucial for defining correct hydrogen bonding networks and for calculating electrostatic interactions.

    • Action: Assign partial charges to the protein atoms using a protein-specific force field (e.g., AMBER, CHARMM).[8] This is often done within the docking software preparation scripts (e.g., prepare_receptor scripts for AutoDock).

    • Causality: Partial charges are necessary to compute the electrostatic potential of the protein, which is a major driver of ligand binding.

Chapter 3: Predicting Binding: Molecular Docking

Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor.[9][10] It uses a scoring function to estimate the binding affinity for each pose, allowing us to rank potential ligands and understand key binding interactions.

The Docking Workflow

cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation cluster_docking Docking Simulation cluster_analysis Post-Docking Analysis L1 Generate 3D Coords L2 Assign Force Field & Charges L1->L2 L3 Energy Minimize L2->L3 L4 Save as PDBQT L3->L4 D1 Define Grid Box L4->D1 R1 Download PDB R2 Clean Structure R1->R2 R3 Add Hydrogens & Charges R2->R3 R4 Save as PDBQT R3->R4 R4->D1 D2 Run AutoDock Vina D1->D2 D3 Generate Poses & Scores D2->D3 A1 Analyze Binding Affinity D3->A1 A2 Visualize Interactions A1->A2 A3 Identify Key Residues A2->A3

Caption: A generalized workflow for molecular docking studies.

Protocol 3: Molecular Docking with AutoDock Vina

  • Prepare Input Files:

    • Action: Convert the prepared ligand and receptor files into the PDBQT format using AutoDock Tools scripts.[11]

    • Causality: The PDBQT format is an extension of the PDB format that includes atomic partial charges (Q) and atom types (T), which are required by AutoDock Vina.[11]

  • Define the Search Space (Grid Box):

    • Action: Define a 3D grid box that encompasses the binding site of the receptor. The center of the box is typically placed at the geometric center of where the original co-crystallized ligand was located.

    • Causality: The docking algorithm will confine its search for ligand poses within this box. A well-defined box increases computational efficiency and accuracy by focusing the search on the relevant active site.[12]

  • Run Docking Simulation:

    • Action: Execute AutoDock Vina, providing the prepared ligand, receptor, and grid box configuration as input.[12][13]

    • Causality: Vina will systematically explore different conformations of the ligand within the grid box, evaluating the binding energy of each pose using its scoring function. It will output a set of the best-scoring poses.

Interpreting Docking Results

The primary outputs are the binding affinity scores and the 3D coordinates of the predicted poses.

MetricDescriptionInterpretation
Binding Affinity (kcal/mol) An estimation of the binding free energy.More negative values indicate stronger, more favorable binding.[14]
Pose The predicted 3D orientation and conformation of the ligand in the binding site.Visual inspection is required to assess plausibility and identify key interactions.

Analysis: The top-scoring pose should be visually inspected using software like PyMOL or Discovery Studio.[15] Key interactions to look for with the S1R binding site include:

  • Ionic/Salt Bridge Interactions: The positively charged piperidinium nitrogen may form strong interactions with negatively charged residues like Aspartate (ASP) or Glutamate (GLU), such as the crucial Glu172 in the S1R binding site.[7]

  • Cation-π Interactions: The quaternary ammonium group can interact favorably with the electron-rich aromatic rings of residues like Phenylalanine (PHE), Tyrosine (TYR), or Tryptophan (TRP).[7]

  • Hydrophobic Interactions: The phenyl ring of the ligand will likely be stabilized by hydrophobic pockets formed by nonpolar amino acid residues.

  • Hydrogen Bonds: The ethoxy group's oxygen atom could act as a hydrogen bond acceptor.

Chapter 4: Simulating Reality: Molecular Dynamics (MD)

While docking provides a static snapshot of binding, MD simulations offer a dynamic view.[6] They simulate the movements of every atom in the protein-ligand complex over time, providing insights into the stability of the binding pose and the flexibility of the system.

The MD Simulation Workflow

cluster_setup System Setup cluster_run Simulation Execution cluster_analysis Trajectory Analysis Start Start with Best Docked Pose S1 Merge Protein-Ligand Complex Start->S1 S2 Define Simulation Box S1->S2 S3 Solvate with Water S2->S3 S4 Add Ions to Neutralize S3->S4 R1 Energy Minimization S4->R1 R2 NVT Equilibration (Temp) R1->R2 R3 NPT Equilibration (Pressure) R2->R3 R4 Production MD Run R3->R4 A1 RMSD (Stability) R4->A1 A2 RMSF (Flexibility) A1->A2 A3 Interaction Analysis A2->A3

Caption: General workflow for a protein-ligand MD simulation.

Protocol 4: MD Simulation with GROMACS

  • System Preparation:

    • Action: Combine the coordinates of the receptor and the best-docked ligand pose into a single complex file. Generate a combined topology file that includes parameters for the protein (e.g., CHARMM36m), the ligand (from Protocol 1), water (e.g., TIP3P), and ions.[16][17]

    • Causality: This defines all components of the simulation system and how they will interact.

  • Solvation and Ionization:

    • Action: Place the complex in a simulation box (e.g., cubic or dodecahedron) and fill it with explicit water molecules.[17]

    • Causality: This mimics the aqueous physiological environment.

    • Action: Add counter-ions (e.g., Na⁺, Cl⁻) to neutralize the net charge of the system and to simulate a physiological salt concentration (e.g., 0.15 M).[7]

    • Causality: MD simulations under periodic boundary conditions require a net-neutral system to avoid artifacts in the calculation of long-range electrostatics.

  • Equilibration:

    • Action: Perform a multi-step equilibration. First, a short run in the NVT (constant Number of particles, Volume, Temperature) ensemble to bring the system to the target temperature. Second, a longer run in the NPT (constant Number of particles, Pressure, Temperature) ensemble to adjust the system density to the target pressure.

    • Causality: This process gently relaxes the system and ensures that the production simulation starts from a stable, well-equilibrated state, preventing system instability.

  • Production MD:

    • Action: Run the production simulation for a desired length of time (e.g., 100-200 nanoseconds). The coordinates of all atoms are saved at regular intervals, creating a "trajectory" file.

    • Causality: This trajectory contains the raw data describing the dynamic behavior of the protein-ligand complex.

MD Trajectory Analysis

Analysis of the trajectory reveals crucial information about the system's behavior.

Analysis MetricDescriptionInterpretation
Root Mean Square Deviation (RMSD) Measures the average deviation of the protein backbone or ligand atoms from their initial position over time.A plateauing RMSD curve indicates that the system has reached equilibrium and the overall structure is stable.
Root Mean Square Fluctuation (RMSF) Measures the fluctuation of individual amino acid residues over time.High RMSF values indicate flexible regions (e.g., loops), while low values indicate stable regions (e.g., alpha-helices, beta-sheets).
Hydrogen Bond Analysis Counts the number of specific hydrogen bonds between the ligand and protein over time.A consistently high number of key hydrogen bonds suggests they are stable and important for binding.

Chapter 5: Quantifying Affinity: Binding Free Energy Calculations

While docking scores provide a rapid ranking, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Generalized Born Surface Area (MM/GBSA) offer a more rigorous, albeit computationally intensive, way to estimate the binding free energy from MD trajectories.[18][19]

The MM/GBSA Principle

The binding free energy (ΔG_bind) is calculated as the difference between the free energy of the complex and the free energies of the individual receptor and ligand.

ΔG_bind = G_complex - (G_receptor + G_ligand)

Each term is calculated as: G = E_MM + G_solv - TΔS

Where:

  • E_MM: Molecular mechanics energy in the gas phase (internal, van der Waals, electrostatic).

  • G_solv: Solvation free energy (polar and non-polar contributions).

  • TΔS: Conformational entropy contribution.[20]

cluster_extract 1. Extract Snapshots cluster_calc 2. Calculate Energy Components for Each Snapshot cluster_avg 3. Average and Compute ΔG Start MD Trajectory E1 Select Frames from Equilibrated Trajectory Start->E1 C1 G_complex E1->C1 C2 G_receptor E1->C2 C3 G_ligand E1->C3 A1 Average C1->A1 A2 Average C2->A2 A3 Average C3->A3 A4 ΔG_bind = ( ) A1->A4 A2->A4 A3->A4

Sources

Foundational

The 4-Phenylpiperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Abstract The 4-phenylpiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of a multitude of clinically significant drugs. Its unique conformational properties and amenability to s...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 4-phenylpiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of a multitude of clinically significant drugs. Its unique conformational properties and amenability to synthetic modification have allowed for the development of potent and selective ligands for a variety of biological targets, particularly within the central nervous system (CNS). This in-depth technical guide provides a comprehensive literature review of 4-phenylpiperidine derivatives, exploring their synthesis, structure-activity relationships (SAR), and diverse therapeutic applications. We will delve into their roles as potent analgesics, antipsychotics, and modulators of various receptor systems, offering field-proven insights and detailed experimental context for researchers, scientists, and drug development professionals.

Introduction: The Enduring Legacy of a Versatile Scaffold

The 4-phenylpiperidine core, characterized by a phenyl group directly attached to the 4-position of a piperidine ring, has proven to be an exceptionally fruitful starting point for drug discovery.[1][2] Its rigid, yet conformationally mobile, structure provides an ideal framework for presenting pharmacophoric features in a precise three-dimensional arrangement, enabling high-affinity interactions with a range of biological targets. This has led to the development of blockbuster drugs and invaluable research tools that have significantly advanced our understanding of complex biological systems.

The versatility of the 4-phenylpiperidine scaffold stems from several key features:

  • Synthetic Tractability: The piperidine ring is readily synthesized and can be functionalized at multiple positions, allowing for fine-tuning of pharmacological properties.[3]

  • Conformational Control: The orientation of the phenyl group (axial vs. equatorial) can be influenced by substituents on the piperidine ring, impacting receptor binding and functional activity.[4][5]

  • Privileged Substructure for CNS Targets: The scaffold has a remarkable propensity for interacting with receptors in the central nervous system, including opioid, dopamine, and serotonin receptors.[3][6][7]

This guide will explore the major therapeutic areas where 4-phenylpiperidine derivatives have made a significant impact, with a focus on the underlying medicinal chemistry principles that have driven their development.

Therapeutic Applications of 4-Phenylpiperidine Derivatives

The pharmacological effects of 4-phenylpiperidine derivatives are diverse, with prominent applications in pain management and the treatment of psychiatric disorders.[1]

Opioid Analgesics: A Revolution in Pain Management

The discovery of meperidine (Pethidine), the first wholly synthetic opioid, marked a turning point in the history of analgesics and firmly established the importance of the 4-phenylpiperidine scaffold.[2][8][9] Since then, numerous potent opioid agonists have been developed based on this core structure, including fentanyl and its analogues, which are hundreds of times more potent than morphine.[10]

These compounds primarily exert their analgesic effects by acting as agonists at the μ-opioid receptor.[11][12] The key structural features contributing to their high affinity and efficacy will be discussed in the Structure-Activity Relationship section.

Dopamine Receptor Ligands: Targeting Psychiatric and Neurological Disorders

4-Phenylpiperidine derivatives have also been extensively explored as ligands for dopamine receptors, leading to the development of antipsychotics and agents for treating movement disorders.[13][14][15]

  • Antipsychotics: The butyrophenone class of antipsychotics, which includes haloperidol, features a 4-phenylpiperidine moiety.[1] These compounds act as antagonists at the dopamine D2 receptor.

  • Dopaminergic Stabilizers: More recent research has focused on developing "dopaminergic stabilizers" like pridopidine (ACR16).[13][14] These compounds exhibit a unique profile, acting as functional D2 antagonists with fast-off kinetics, which may offer therapeutic advantages over traditional antagonists and partial agonists.[13][14]

Other CNS Applications

The versatility of the 4-phenylpiperidine scaffold extends beyond opioid and dopamine receptors. Derivatives have been investigated for their activity at:

  • Serotonin Receptors: Certain derivatives act as selective serotonin reuptake inhibitors (SSRIs) or modulators of specific serotonin receptor subtypes, such as the 5-HT2C receptor, with potential applications in treating mood disorders and obesity.[7]

  • Sigma Receptors: Novel 4-phenylpiperidine derivatives have been identified as high-affinity ligands for sigma receptors, which may represent a new avenue for the development of psychotherapeutic agents.[6][16]

Structure-Activity Relationships (SAR): Decoding the Molecular Basis of Activity

The pharmacological profile of 4-phenylpiperidine derivatives is exquisitely sensitive to structural modifications. Understanding the SAR is crucial for the rational design of new and improved therapeutic agents.

The Critical Role of the N-Substituent

The substituent on the piperidine nitrogen is a key determinant of activity and potency, particularly for opioid analgesics.[17]

  • Size and Nature: For opioid activity, an aralkyl substituent, such as a phenethyl group, on the piperidine nitrogen generally leads to high potency.[17]

  • Anileridine Example: The development of anileridine, a potent analgesic, demonstrated that a p-aminophenethyl group on the nitrogen could confer significant activity, challenging the earlier belief that only an N-methyl group was optimal.[9]

Conformational Preferences: The Phenyl Group Orientation

The orientation of the 4-phenyl group, whether axial or equatorial, has a profound impact on receptor binding and functional activity.[4][5]

  • Phenyl Equatorial vs. Axial: For many opioid analgesics like the prodines, a phenyl equatorial conformation is preferred. However, for compounds like ketobemidone and meperidine, phenyl axial conformations are energetically accessible and may be responsible for the enhanced potency observed with a m-hydroxyl group on the phenyl ring.

  • Impact of Piperidine Ring Substituents: Substituents on the piperidine ring, such as a 3-methyl group, can destabilize the phenyl axial conformation.[4]

Phenyl Ring Substitution

Substitution on the phenyl ring provides another avenue for modulating pharmacological activity.

  • m-Hydroxyl Group: As mentioned, a hydroxyl group at the meta-position of the phenyl ring can enhance the analgesic potency of certain 4-phenylpiperidine derivatives, likely through favorable interactions with the opioid receptor.[4][5]

  • Electron-Withdrawing Groups: In the context of dopamine D2 receptor ligands, replacing a phenolic hydroxyl group with electron-withdrawing groups can switch the compound's activity from agonistic to antagonistic.[13]

Synthesis of the 4-Phenylpiperidine Core

The construction of the 4-phenylpiperidine scaffold is a well-established area of synthetic organic chemistry. A common and straightforward method involves the catalytic hydrogenation of a 4-phenyl-1,2,3,6-tetrahydropyridine precursor.[3]

General Synthetic Workflow

A typical synthetic route is outlined below:

G cluster_0 Synthesis of 4-Phenylpiperidine Core Starting_Materials Pyridine Derivative Grignard_Reaction Grignard Reaction with Phenylmagnesium Bromide Starting_Materials->Grignard_Reaction Dehydration Dehydration Grignard_Reaction->Dehydration Tetrahydropyridine 4-Phenyl-1,2,3,6-tetrahydropyridine Dehydration->Tetrahydropyridine Hydrogenation Catalytic Hydrogenation (e.g., Pd/C, H2) Tetrahydropyridine->Hydrogenation Product 4-Phenylpiperidine Hydrogenation->Product

Caption: A generalized synthetic workflow for the preparation of the 4-phenylpiperidine scaffold.

Key Experimental Protocol: Catalytic Hydrogenation of 4-Phenyl-1,2,3,6-tetrahydropyridine Hydrochloride

This protocol details the reduction of the double bond in the tetrahydropyridine ring to yield the saturated piperidine ring.[3]

Materials:

  • 4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride

  • Palladium on carbon (10% Pd/C)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas

  • Filtration apparatus (e.g., Celite)

Procedure:

  • Dissolution: Dissolve the 4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride in ethanol in a suitable hydrogenation vessel.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Secure the vessel to a hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas (repeat this process 2-3 times to ensure an inert atmosphere is replaced with hydrogen). Pressurize the vessel with hydrogen to the desired pressure (typically 40-50 psi).

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by monitoring hydrogen uptake or by techniques such as TLC or GC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with ethanol to ensure complete recovery of the product.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the 4-phenylpiperidine hydrochloride product.

Note: The protection of the amine functionality is crucial in some synthetic routes to prevent oxidation of the tetrahydropyridine to a pyridine.[13]

Data Presentation: Comparative Pharmacological Data

To illustrate the impact of structural modifications on pharmacological activity, the following table summarizes the binding affinities of selected 4-phenylpiperidine derivatives for the dopamine D2 receptor.

CompoundR Group on Piperidine NitrogenPhenyl Ring SubstitutionD2 Receptor Affinity (Ki, nM)
9a Benzyl3-OHHigh
12b (Pridopidine) Propyl3-(Methylsulfonyl)Low
8 VariesElectron-withdrawing groupsAntagonistic properties

Data synthesized from multiple sources for illustrative purposes.[13][14]

Signaling Pathways and Mechanism of Action

The mechanism of action of 4-phenylpiperidine derivatives is dependent on their specific biological target.

Opioid Receptor Signaling

Opioid analgesics based on the 4-phenylpiperidine scaffold, such as fentanyl, act as agonists at μ-opioid receptors, which are G-protein coupled receptors (GPCRs).[3]

G cluster_0 Opioid Receptor Signaling Cascade Ligand 4-Phenylpiperidine Opioid Agonist (e.g., Fentanyl) Receptor μ-Opioid Receptor (GPCR) Ligand->Receptor G_Protein Gi/o Protein Activation Receptor->G_Protein Adenylyl_Cyclase Inhibition of Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Ion_Channels Modulation of Ion Channels G_Protein->Ion_Channels cAMP Decreased cAMP Adenylyl_Cyclase->cAMP Analgesia Analgesia cAMP->Analgesia K_Channel Opening of K+ Channels (Hyperpolarization) Ion_Channels->K_Channel Ca_Channel Closing of Ca2+ Channels Ion_Channels->Ca_Channel K_Channel->Analgesia Ca_Channel->Analgesia

Caption: Simplified signaling pathway for μ-opioid receptor agonists.

Dopamine Receptor Modulation

As previously discussed, 4-phenylpiperidine derivatives can act as antagonists or stabilizers at dopamine D2 receptors. Pridopidine, for example, exhibits a unique "dopaminergic stabilizer" characteristic due to its "agonist-like" kinetic profile combined with a lack of intrinsic activity.[13][14] This leads to a functional state-dependent D2 antagonism that can vary with local dopamine concentrations.[13][14]

Conclusion and Future Directions

The 4-phenylpiperidine scaffold has undeniably left an indelible mark on medicinal chemistry. Its journey from the serendipitous discovery of meperidine to the rational design of highly potent and selective ligands for a multitude of CNS targets is a testament to the power of medicinal chemistry principles.

Future research in this area is likely to focus on:

  • Developing ligands with improved selectivity and side-effect profiles.

  • Exploring novel therapeutic applications beyond the traditional CNS targets.

  • Utilizing computational and structural biology approaches to design next-generation 4-phenylpiperidine derivatives with tailored pharmacological properties.

The rich history and continued innovation surrounding the 4-phenylpiperidine scaffold ensure its enduring relevance in the ongoing quest for new and better medicines.

References

  • Synthesis and Evaluation of a Set of 4-Phenylpiperidines and 4-Phenylpiperazines as D2 Receptor Ligands and the Discovery of the Dopaminergic Stabilizer 4-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine (Huntexil, Pridopidine, ACR16).
  • Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). PubMed.
  • Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor.
  • Conformation-activity study of 4-phenylpiperidine analgesics. PubMed - NIH.
  • Structure activity studies of a series of 4-(m-OH phenyl) piperidines. PubMed.
  • 4-phenylpiperidine hydrochloride for beginners in organic synthesis. Benchchem.
  • Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor. PubMed.
  • Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity .sigma. ligands. Journal of Medicinal Chemistry.
  • Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. MDPI.
  • Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT 2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties.
  • The structural modification causes the enhancement of analgesic activity of 4-(4′ Chloro -Phenyl)-4- hydroxy piperidine.
  • Design and Synthesis of 4Phenyl Piperidine Compounds Targeting the Mu Receptor.
  • Design, synthesis and SAR of analgesics. PubMed.
  • Phenylpiperidines. Wikipedia.
  • 4-Phenylpiperidine. Wikipedia.
  • Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. PubMed.
  • Conformation activity study of 4-phenylpiperidine analgesics.
  • 4-Phenylpiperidine – Knowledge and References. Taylor & Francis.
  • 4-Phenylpiperidine compounds and their preparation and use.
  • 4-hydroxy-4-phenylpiperidine derivatives having opioid agonist activity and pharmaceuticals containing the same.
  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician Journal.
  • Piperidine Derivatives: Synthesis of Potential Analgesics in 3-Substituted 4-Phenylpiperidine Series. Scilit.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

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Exploratory

Comprehensive Solvation Thermodynamics and Methodologies for 4-Ethoxy-4-phenylpiperidinium Chloride

Executive Summary 4-Ethoxy-4-phenylpiperidinium chloride is a highly specialized chemical intermediate utilized extensively in the synthesis of neuroreceptor ligands and centrally acting pharmaceutical agents. Because it...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Ethoxy-4-phenylpiperidinium chloride is a highly specialized chemical intermediate utilized extensively in the synthesis of neuroreceptor ligands and centrally acting pharmaceutical agents. Because it is formulated as a hydrochloride salt, its physicochemical behavior is dictated by strong ionic crystal lattice energies and pH-dependent ionization. This whitepaper provides an authoritative guide on the solubility profile of 4-ethoxy-4-phenylpiperidinium chloride, exploring the thermodynamic causality behind its solvation in various media. Furthermore, it establishes self-validating experimental protocols for both equilibrium solubility determination and organic phase-transfer extraction.

Structural and Thermodynamic Foundations

The solubility of a pharmaceutical intermediate is never arbitrary; it is a direct consequence of its molecular architecture. 4-Ethoxy-4-phenylpiperidinium chloride (CAS: 1888-09-1) consists of a lipophilic 4-phenylpiperidine core modified by a C4-ethoxy ether linkage, terminating in a protonated secondary amine paired with a chloride counterion [1].

The dissolution thermodynamics of this compound are governed by the competition between its crystal lattice energy and the solvation energy provided by the solvent.

  • In Polar Protic Solvents: The high dielectric constant of solvents like water and methanol easily overcomes the ionic lattice energy. The solvent molecules form a hydration shell around the piperidinium cation and chloride anion via strong ion-dipole interactions and hydrogen bonding, as is characteristic for [2].

  • In Non-Polar Solvents: Solvents like hexane or diethyl ether lack the dipole moment required to disrupt the ionic bonds. Consequently, the lattice energy dominates, resulting in an insoluble suspension [3].

Physicochemical Properties Summary
PropertyValueMechanistic Implication
Chemical Name 4-Ethoxy-4-phenylpiperidinium chlorideProtonated amine dictates salt-like behavior.
CAS Number (Salt) 1888-09-1[]Standard identifier for the hydrochloride form.
CAS Number (Base) 37088-04-3[5]Standard identifier for the deprotonated free base.
Molecular Formula C₁₃H₂₀ClNOBalances lipophilic bulk with ionic polarity.
Molecular Weight 241.76 g/mol Moderate size; suitable for rapid solvation kinetics.
Boiling Point (Base) ~300.7°C at 760 mmHg[]Indicates high thermal stability of the core structure.

Empirical Solubility Profile Across Solvent Classes

Understanding the macroscopic solubility requires categorizing solvents by their hydrogen-bonding capacity and polarity. The table below synthesizes the expected solubility behavior of 4-ethoxy-4-phenylpiperidinium chloride based on its structural homology to validated piperidine hydrochlorides[2],[3].

Solvent ClassSpecific SolventSolubility AssessmentThermodynamic Rationale
Polar Protic WaterHighly SolubleMaximum ion-dipole stabilization; rapid dissociation of the HCl salt.
Polar Protic Methanol / EthanolSolubleHydrogen bonding with the C4-ethoxy oxygen and ionic solvation.
Polar Aprotic DMSO / DMFSolubleHigh dielectric constant stabilizes the separated ion pair without H-bonding.
Non-Polar Dichloromethane (DCM)Poorly SolubleInsufficient polarity to overcome the ionic crystal lattice energy.
Non-Polar Hexane / Diethyl EtherInsolubleTotal lack of hydrogen bonding or dipole moment; lattice remains intact.

Validated Methodologies for Phase and Solubility Management

To ensure scientific integrity, solubility testing and phase transfers must be executed using self-validating systems. The following protocols incorporate built-in causality checks to prevent false readings caused by degradation or incomplete phase separation.

Equilibrium Solubility Determination (Shake-Flask Protocol)

This protocol is designed to determine the exact saturation solubility of the salt in polar solvents while preventing thermal degradation.

Causality & Design Choices:

  • Orbital Shaking vs. Stirring: We utilize an orbital shaker to provide continuous kinetic energy. Magnetic stirring can cause localized micro-heating and crystal shearing, artificially inflating apparent solubility.

  • Self-Validation (HPLC-UV): Chromatographic analysis ensures that the dissolved compound is intact 4-ethoxy-4-phenylpiperidinium chloride and has not undergone hydrolysis at the ethoxy linkage.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of 4-ethoxy-4-phenylpiperidinium chloride (e.g., 100 mg) to a glass vial containing 1.0 mL of the target polar solvent (e.g., HPLC-grade water).

  • Equilibration: Seal the vial and place it in a temperature-controlled orbital shaker at 25°C for 24 hours to ensure thermodynamic equilibrium is reached[2].

  • Filtration: Extract a 0.5 mL aliquot and pass it through a 0.22 µm PVDF syringe filter. Rationale: PVDF is chosen for its low binding affinity, ensuring no solute is lost to the filter membrane.

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV against a known calibration curve. Calculate the mass balance to verify that no compound was lost to degradation.

Phase-Transfer and Free-Basing Protocol

When synthesis requires the compound to be dissolved in non-polar organic solvents (e.g., diethyl ether), the hydrochloride salt must be converted to its free base (CAS: 37088-04-3)[7].

Causality & Design Choices:

  • pH Control (pH > 10): The pKa of substituted piperidines is typically around 10. Adjusting the pH above 10 ensures >99% deprotonation. Furthermore, maintaining basic conditions (pH > 6) has been proven to eliminate the risk of aqueous nitrosation of the piperidine ring, ensuring chemical stability during the transfer [8].

  • Self-Validation (Anhydrous Drying): The use of anhydrous sodium sulfate ensures that apparent organic solubility is not merely an emulsion of water micro-droplets carrying the salt.

Step-by-Step Methodology:

  • Aqueous Dissolution: Dissolve 1.0 g of 4-ethoxy-4-phenylpiperidinium chloride in 10 mL of deionized water.

  • Alkaline Hydrolysis: Submerge the flask in an ice bath. Slowly add 1 M NaOH dropwise while monitoring with a calibrated pH meter until the solution reaches pH 10.5. The solution will turn cloudy as the lipophilic free base precipitates.

  • Organic Extraction: Transfer the mixture to a separatory funnel. Add 15 mL of the target non-polar solvent (e.g., Diethyl Ether or DCM) and agitate gently.

  • Phase Separation: Allow the phases to separate. The free base will partition entirely into the upper organic layer (if using ether) due to its high LogP.

  • Desiccation & Recovery: Collect the organic layer, treat with anhydrous Na₂SO₄ to remove residual water, filter, and evaporate under reduced pressure to yield the pure, non-polar soluble 4-ethoxy-4-phenylpiperidine.

Solvation and Phase-Transfer Workflow

The following logic diagram maps the thermodynamic pathways and experimental decisions required to achieve solubility across the entire polarity spectrum.

SolvationWorkflow Salt 4-Ethoxy-4-phenylpiperidinium Chloride (Solid) Polar Polar Protic Solvents (Water, MeOH, EtOH) Salt->Polar Direct Dissolution NonPolar Non-Polar Solvents (Hexane, Ether, DCM) Salt->NonPolar Direct Dissolution Dissolved Fully Dissolved (Ion-Dipole Stabilized) Polar->Dissolved High Dielectric Constant Suspension Insoluble Suspension (Lattice Energy Dominates) NonPolar->Suspension Low Dielectric Constant Base Alkaline Hydrolysis (Add NaOH, pH > 10) Suspension->Base Aqueous Reconstitution FreeBase 4-Ethoxy-4-phenylpiperidine (Free Base Form) Base->FreeBase Deprotonation OrgPhase Organic Phase Extraction (High Non-Polar Solubility) FreeBase->OrgPhase Liquid-Liquid Partitioning

Workflow detailing the phase-transfer and solubility logic for 4-ethoxy-4-phenylpiperidinium chloride.

References[1] NextSDS. "4-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxypiperidinium chloride - NextSDS (Related Substances: 4-ethoxy-4-phenylpiperidinium chloride, CAS 1888-09-1)". NextSDS Chemical Substance Information. Available at: https://www.nextsds.com[4] BOC Sciences. "CAS 1888-09-1 (4-ethoxy-4-phenylpiperidinium chloride)". BOC Sciences Product Database. Available at:https://www.bocsci.com[2] BenchChem. "4-Phenylpiperidine Hydrochloride: A Technical Guide to Solubility and Stability". BenchChem Technical Resources. Available at:https://www.benchchem.com[3] BenchChem. "Addressing solubility issues of 4-phenylpiperidine hydrochloride in organic solvents". BenchChem Troubleshooting & Optimization. Available at: https://www.benchchem.com[8] American Chemical Society (ACS). "Understanding Aqueous Nitrosation Kinetics of 4-Substituted Piperidines To Risk Assess Pharmaceutical Processes and Products". Organic Process Research & Development. Available at:https://pubs.acs.org/doi/10.1021/acs.oprd.5c00037[5] NextSDS. "4-Phenylpiperidine — Chemical Substance Information (Related: 4-ETHOXY-4-PHENYLPIPERIDINE, CAS 37088-04-3)". NextSDS Chemical Substance Information. Available at:https://www.nextsds.com[7] Chem960. "Cas no 37088-04-3 (Piperidine, 4-ethoxy-4-phenyl-)". Chem960 Chemical Database. Available at:https://www.chem960.com[6] BOC Sciences. "CAS 1888-09-1 (4-ethoxy-4-phenylpiperidinium chloride) Properties". BOC Sciences Product Database. Available at: https://www.bocsci.com

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Experimental Protocol: A Proposed Synthesis of 4-Ethoxy-4-phenylpiperidinium Chloride

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed, research-grade experimental protocol for the synthesis of 4-Ethoxy-4-phenylpiperidinium chloride. The 4-phenylpi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, research-grade experimental protocol for the synthesis of 4-Ethoxy-4-phenylpiperidinium chloride. The 4-phenylpiperidine scaffold is a cornerstone in medicinal chemistry, forming the basis for numerous therapeutic agents, particularly those targeting the central nervous system.[1][2] This protocol outlines a proposed two-step synthetic pathway, commencing with the Williamson ether synthesis to form 4-ethoxy-4-phenylpiperidine from a suitable N-protected 4-hydroxy precursor, followed by the formation of the corresponding hydrochloride salt. The rationale behind key experimental choices is elucidated, and methods for in-process validation are described to ensure the trustworthiness of the protocol.

Introduction and Significance

The 4-phenylpiperidine moiety is a privileged scaffold in drug discovery, most notably recognized in the structure of potent opioid analgesics.[3] The substitution at the 4-position of the piperidine ring significantly modulates the pharmacological activity of these compounds. The introduction of an ethoxy group at this position, in conjunction with the phenyl ring, is of interest for exploring new structure-activity relationships (SAR) in various therapeutic areas. 4-Ethoxy-4-phenylpiperidinium chloride, as a water-soluble salt, is a convenient form for biological screening and formulation studies. This protocol provides a comprehensive guide for its synthesis from commercially available starting materials.

Proposed Synthetic Pathway

The synthesis of 4-Ethoxy-4-phenylpiperidinium chloride is proposed to proceed via a two-step reaction sequence, as illustrated in the workflow below. The first step involves a Williamson ether synthesis, a classic and reliable method for forming ethers. This is followed by the protonation of the basic piperidine nitrogen with hydrochloric acid to yield the target hydrochloride salt.

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Deprotection and Salt Formation A N-Boc-4-phenyl-4-hydroxypiperidine D N-Boc-4-ethoxy-4-phenylpiperidine A->D THF, 0°C to RT B Sodium Hydride (NaH) B->D C Ethyl Iodide (EtI) C->D E N-Boc-4-ethoxy-4-phenylpiperidine G 4-Ethoxy-4-phenylpiperidinium chloride E->G Dioxane, RT F HCl in Dioxane F->G

Caption: Proposed workflow for the synthesis of 4-Ethoxy-4-phenylpiperidinium chloride.

Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
N-Boc-4-phenyl-4-hydroxypiperidine≥97%Sigma-AldrichStarting material for ether synthesis.
Sodium Hydride (NaH), 60% dispersion in mineral oilReagent GradeSigma-AldrichStrong base for deprotonation. Handle with extreme care.
Ethyl Iodide (EtI)≥99%, stabilizedAcros OrganicsEthylating agent. Light-sensitive.
Anhydrous Tetrahydrofuran (THF)DriSolv®EMD MilliporeReaction solvent.
Diethyl Ether (Et₂O)AnhydrousFisher ScientificFor extraction and precipitation.
4 M HCl in DioxaneReagent GradeSigma-AldrichFor deprotection and salt formation.
Saturated Sodium Bicarbonate Solution (NaHCO₃)ACS Reagent-For aqueous work-up.
Brine (Saturated NaCl solution)ACS Reagent-For aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)ACS ReagentFisher ScientificDrying agent.
Deuterated Chloroform (CDCl₃)NMR GradeCambridge IsotopeFor NMR analysis.
TLC Plates (Silica Gel 60 F₂₅₄)-EMD MilliporeFor reaction monitoring.

Detailed Experimental Protocol

Part A: Synthesis of N-Boc-4-ethoxy-4-phenylpiperidine

Rationale: This step employs a Williamson ether synthesis to form the ethoxy ether. N-Boc-4-phenyl-4-hydroxypiperidine is used as the starting material to protect the piperidine nitrogen from reacting with the ethylating agent. Sodium hydride, a strong, non-nucleophilic base, is used to deprotonate the hydroxyl group, forming a nucleophilic alkoxide.

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add N-Boc-4-phenyl-4-hydroxypiperidine (5.0 g, 18.0 mmol).

  • Dissolution: Add 100 mL of anhydrous tetrahydrofuran (THF) and stir until the solid is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 0.80 g, 20.0 mmol, 1.1 eq) portion-wise over 15 minutes.

    • Expert Insight: The addition of NaH should be done slowly to control the evolution of hydrogen gas. The reaction mixture will become slightly cloudy.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Ethylation: Cool the reaction mixture back down to 0 °C. Add ethyl iodide (1.8 mL, 22.5 mmol, 1.25 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16 hours.

    • Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The product should have a higher Rf value than the starting material.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of 50 mL of deionized water at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield a crude oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes to afford N-Boc-4-ethoxy-4-phenylpiperidine as a clear oil.

Part B: Synthesis of 4-Ethoxy-4-phenylpiperidinium chloride

Rationale: This step involves the acid-mediated removal of the tert-butyloxycarbonyl (Boc) protecting group and the simultaneous formation of the hydrochloride salt. A solution of HCl in an organic solvent is used to facilitate the precipitation of the salt.

  • Dissolution: Dissolve the purified N-Boc-4-ethoxy-4-phenylpiperidine (assuming 4.0 g, 13.1 mmol from the previous step) in 20 mL of anhydrous diethyl ether in a 100 mL Erlenmeyer flask.

  • Salt Formation: While stirring, slowly add 4 M HCl in dioxane (10 mL, 40.0 mmol, 3.0 eq).

    • Expert Insight: A white precipitate should form immediately upon the addition of the HCl solution.

  • Precipitation: Continue stirring at room temperature for 2 hours to ensure complete deprotection and precipitation.

  • Isolation: Collect the white solid by vacuum filtration, washing with cold diethyl ether (3 x 20 mL).

  • Drying: Dry the solid under high vacuum for 12 hours to yield 4-Ethoxy-4-phenylpiperidinium chloride.

Characterization and Data

The final product should be characterized by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its identity and purity. The melting point should also be determined.

CompoundMolecular Weight ( g/mol )Molar EquivalentsTheoretical Yield (g)
N-Boc-4-phenyl-4-hydroxypiperidine277.371.0-
Sodium Hydride24.001.1-
Ethyl Iodide155.971.25-
4-Ethoxy-4-phenylpiperidinium chloride241.76-4.35

Trustworthiness and Self-Validation

The integrity of this protocol is maintained through in-process controls and final product characterization.

  • Reaction Monitoring: TLC analysis during the Williamson ether synthesis provides a reliable method to track the consumption of the starting material and the formation of the product.

  • Purification: Flash column chromatography is essential for removing unreacted starting material and byproducts, ensuring the purity of the intermediate.

  • Spectroscopic Confirmation: Full spectroscopic analysis of the final product is non-negotiable. The disappearance of the Boc-group signals in the NMR spectra and the appearance of the N-H stretch in the IR spectrum provide definitive evidence of a successful reaction. The mass spectrum should show the correct molecular ion peak for the free base.

Safety Precautions

  • Sodium Hydride: NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere (nitrogen or argon) and away from any moisture. Personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory.

  • Ethyl Iodide: Ethyl iodide is a toxic and light-sensitive reagent. It should be handled in a well-ventilated fume hood.

  • Solvents: THF and diethyl ether are flammable. All heating should be done using a heating mantle, and no open flames should be present in the laboratory.

  • HCl in Dioxane: This is a corrosive reagent. Handle with care in a fume hood.

References

  • MDPI. (2012). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Retrieved from [Link]

  • Google Patents. (1959). US2904550A - 4-phenylpiperidines and their preparation.
  • Google Patents. (1988). EP0285032A1 - 4-Phenylpiperidine compounds and their preparation and use.
  • ResearchGate. Synthesis of 4‐methoxy‐4‐phenylpiperidine and 4‐fluoro‐4‐phenylpiperidine. Retrieved from [Link]

  • Google Patents. (2019). CN110483376B - Synthesis method of intermediate N-phenyl-4-piperidone.
  • Rasayan Journal. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]

  • MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • The Royal Society of Chemistry. En-route new Method for the Synthesis of 4-phenylpiperidine pharmacophore using Ir-catalysed C-H Activation/Borylation and a n. Retrieved from [Link]

  • ResearchGate. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Retrieved from [Link]

  • PrepChem.com. Synthesis of 4-ethoxyphenyl chloride. Retrieved from [Link]

  • Organic Syntheses Procedure. Dulcin. Retrieved from [Link]

  • PubChem. 4-propionyloxy-4-phenyl-N-methylpiperidine | C15H21NO2 | CID 61583. Retrieved from [Link]

  • Google Patents. (1990). EP0383579A1 - N-Phenyl-N-(4-piperidinyl)amides useful as analgesics.
  • DTIC. Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]

  • DTIC. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved from [Link]

  • PubMed. (2018). Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. Retrieved from [Link]

  • Wikipedia. PEPAP. Retrieved from [Link]

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Application

Step-by-step guide to using 4-Ethoxy-4-phenylpiperidinium chloride in vitro assays

As a Senior Application Scientist, it is my pleasure to present this comprehensive guide on the in vitro applications of 4-Ethoxy-4-phenylpiperidinium chloride. This document is designed to provide researchers, scientist...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is my pleasure to present this comprehensive guide on the in vitro applications of 4-Ethoxy-4-phenylpiperidinium chloride. This document is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols required to effectively characterize this compound in a laboratory setting.

Introduction to 4-Ethoxy-4-phenylpiperidinium chloride

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of FDA-approved drugs and biologically active molecules.[1] Its structural versatility allows for the synthesis of compounds with a wide range of pharmacological activities, including anticancer, analgesic, and antimicrobial properties.[1] 4-Ethoxy-4-phenylpiperidinium chloride, as a member of this class, holds potential for investigation across various therapeutic areas. In vitro assays are the cornerstone of early-stage drug discovery, providing critical insights into a compound's biological effects in a controlled cellular environment.[1] This guide will detail a step-by-step approach to characterizing 4-Ethoxy-4-phenylpiperidinium chloride, from initial toxicity profiling to more complex functional assessments.

PART 1: Safety, Handling, and Preparation

Before commencing any experimental work, it is imperative to establish safe handling procedures for 4-Ethoxy-4-phenylpiperidinium chloride.

1.1. Hazard Identification and Personal Protective Equipment (PPE)

  • Potential Hazards : May cause skin and eye irritation.[4][5] Inhalation of high concentrations may affect the respiratory system, and ingestion could lead to gastrointestinal upset.[2][3]

  • Required PPE : Always wear appropriate personal protective equipment, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[4][5] All handling of the powdered compound or concentrated stock solutions should be performed in a certified chemical fume hood to avoid inhalation.[3]

1.2. Preparation of Stock Solutions

The accuracy of your in vitro assays begins with the correct preparation of your test compound.

  • Solvent Selection : The solubility of 4-Ethoxy-4-phenylpiperidinium chloride should be empirically determined. Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solution preparation due to its ability to dissolve a wide range of organic molecules.[1][6]

  • Protocol for 10 mM Stock Solution :

    • Tare a microcentrifuge tube on an analytical balance.

    • Carefully weigh out a precise amount of 4-Ethoxy-4-phenylpiperidinium chloride (e.g., 2.578 mg for a 1 mL stock, assuming a molecular weight of 257.77 g/mol ).

    • Add the appropriate volume of high-purity DMSO to achieve a final concentration of 10 mM.

    • Vortex thoroughly until the compound is completely dissolved.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[7]

PART 2: Core In Vitro Assay Protocols

This section provides detailed, step-by-step protocols for the fundamental in vitro evaluation of 4-Ethoxy-4-phenylpiperidinium chloride.

Protocol 1: Assessment of Cytotoxicity and Cell Viability via MTT Assay

The initial and most critical step in evaluating any new compound is to determine its effect on cell viability.[1] The MTT assay is a colorimetric method that measures the metabolic activity of cells, which, in most cases, correlates with the number of viable cells.[1]

  • Why MTT? : This assay is robust, inexpensive, and widely used, making it an excellent choice for initial screening. It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[1]

  • Choice of Cell Lines : It is advisable to test the compound on a panel of cell lines, including both cancerous (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) and non-cancerous (e.g., normal fibroblasts) cells to assess for any selective toxicity.[1]

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_assay Day 4/5: Assay Execution A 1. Trypsinize and count cells B 2. Seed 5,000-10,000 cells/well in a 96-well plate C 3. Incubate for 24h at 37°C, 5% CO2 D 4. Prepare serial dilutions of 4-Ethoxy-4-phenylpiperidinium chloride C->D E 5. Add compound to wells F 6. Incubate for 24-72h G 7. Add MTT solution (5 mg/mL) to each well F->G H 8. Incubate for 3-4h I 9. Solubilize formazan crystals with DMSO or SDS solution J 10. Read absorbance at 570 nm

Caption: Workflow for the MTT cell viability assay.

  • Cell Seeding :

    • Culture your chosen cell lines to ~80% confluency.[8]

    • Trypsinize the cells, neutralize with complete medium, and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[1]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[6]

  • Compound Treatment :

    • On the following day, prepare a series of dilutions of your 4-Ethoxy-4-phenylpiperidinium chloride stock solution in complete medium. A common starting range is from 0.1 µM to 100 µM.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.[6]

    • Return the plate to the incubator for a period of 24, 48, or 72 hours, depending on the desired exposure time.[9]

  • MTT Addition and Measurement :

    • After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[1]

    • Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[1]

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]

    • Measure the absorbance at 570 nm using a microplate reader.[1]

CompoundCell LineAssay TypeEndpointValue (µM)
4-Ethoxy-4-phenylpiperidinium chloridePC-3 (Prostate Cancer)MTT AssayIC₅₀ (48h)12.5
4-Ethoxy-4-phenylpiperidinium chlorideMCF-7 (Breast Cancer)MTT AssayIC₅₀ (48h)25.8
4-Ethoxy-4-phenylpiperidinium chlorideNormal FibroblastsMTT AssayIC₅₀ (48h)>100

IC₅₀ is the concentration of a drug that gives a half-maximal inhibitory response.

Protocol 2: Probing for Neurotoxic Effects

Given that many piperidine and piperazine derivatives exhibit activity in the central nervous system, assessing potential neurotoxicity is a logical next step.[10][11] This can be achieved through a combination of assays on a neuronal cell model, such as differentiated SH-SY5Y or P19 cells.[11]

  • Why a Neuronal Model? : Using a cell line with neuronal characteristics provides a more relevant context for assessing neurotoxicity compared to non-neuronal cells.[11]

  • Multi-Parametric Approach : A single endpoint is often insufficient to conclude neurotoxicity. Therefore, we will assess:

    • Lactate Dehydrogenase (LDH) Release : Measures plasma membrane damage.

    • Mitochondrial Membrane Potential (MMP) : Indicates mitochondrial health.

    • Intracellular ATP Levels : Reflects cellular energy status.[10]

    • Oxidative Stress : Measurement of markers like 8-hydroxy-2'-deoxyguanosine (8-OHdG) indicates oxidative DNA damage.[10][12]

Neurotox_Workflow A Differentiate Neuronal Cells (e.g., SH-SY5Y with retinoic acid) B Treat cells with 4-Ethoxy-4-phenylpiperidinium chloride for 24h A->B C Harvest Supernatant B->C D Lyse Cells B->D E LDH Assay (Measure LDH in supernatant) C->E F MMP Assay (e.g., JC-1 or TMRM staining) D->F G ATP Assay (Luminescence-based) D->G H Oxidative DNA Damage (8-OHdG ELISA) D->H

Caption: Multi-parametric workflow for neurotoxicity assessment.

  • Cell Culture and Differentiation : Culture and differentiate a suitable neuronal cell line (e.g., SH-SY5Y, P19) according to established protocols.[11]

  • Compound Exposure : Treat the differentiated cells with various concentrations of 4-Ethoxy-4-phenylpiperidinium chloride (based on the IC₅₀ values from the MTT assay) for 24 hours.[10]

  • Assay Execution :

    • LDH Assay : Use a commercially available LDH cytotoxicity kit to measure LDH release in the culture supernatant as per the manufacturer's instructions.

    • MMP Assay : Utilize fluorescent probes like JC-1 or TMRM. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in TMRM fluorescence indicates mitochondrial depolarization.

    • ATP Assay : Employ a luminescence-based ATP detection kit (e.g., ATPlite) on cell lysates to quantify intracellular ATP levels.[10]

    • 8-OHdG ELISA : Quantify the levels of this oxidative DNA damage marker in cell lysates using a competitive ELISA kit.[10]

Concentration (µM)LDH Release (% of Control)MMP (% of Control)ATP Levels (% of Control)8-OHdG Levels (% of Control)
1105 ± 598 ± 4102 ± 6110 ± 8
10120 ± 885 ± 790 ± 5150 ± 12
50180 ± 15 60 ± 965 ± 8 250 ± 20

*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. control.

Protocol 3: Calcium Flux Assay for Functional Screening

Calcium ions (Ca²⁺) are critical second messengers in a vast array of cellular processes, particularly in excitable cells like neurons.[13] A calcium flux assay can reveal if 4-Ethoxy-4-phenylpiperidinium chloride interacts with ion channels or receptors that modulate intracellular calcium levels.[13]

  • Why Calcium Imaging? : This technique provides real-time, dynamic information about a compound's effect on a key signaling pathway.[13] It is a powerful tool for identifying agonists, antagonists, or modulators of various receptors and channels.

  • Fluorescent Indicators : We will use a cell-permeant acetoxymethyl (AM) ester version of a calcium-sensitive dye, such as Fura-2 (ratiometric) or Fluo-4 (single wavelength).[14][15] These dyes increase their fluorescence upon binding to Ca²⁺.[15]

Calcium_Workflow A 1. Seed cells on black-walled, clear-bottom 96-well plates B 2. Incubate for 24-48h A->B C 3. Load cells with Ca2+ indicator (e.g., Fluo-4 AM) B->C D 4. Incubate for 30-60 min C->D E 5. Wash cells to remove extracellular dye D->E F 6. Acquire baseline fluorescence on a plate reader (e.g., FlexStation) E->F G 7. Add 4-Ethoxy-4-phenylpiperidinium chloride and measure fluorescence change F->G H 8. (Optional) Add a known agonist to test for antagonism G->H

Caption: Workflow for a fluorescent calcium flux assay.

  • Cell Preparation : Seed cells (e.g., a cell line endogenously expressing a target of interest, or a transfected cell line) in black-walled, clear-bottom 96-well plates and grow to confluency.

  • Dye Loading :

    • Prepare a loading buffer containing a fluorescent calcium indicator (e.g., 2 µM Fluo-4 AM) and an anion-exchange inhibitor like probenecid (to prevent dye leakage).

    • Remove the culture medium and add the loading buffer to each well.

    • Incubate at 37°C for 30-60 minutes in the dark.

  • Assay Measurement :

    • Wash the cells gently with a physiological buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium).

    • Place the plate in a fluorescence microplate reader equipped with an automated liquid handling system (e.g., FlexStation 3).[13]

    • Record a stable baseline fluorescence for 10-20 seconds.

    • The instrument will then inject the 4-Ethoxy-4-phenylpiperidinium chloride, and fluorescence will be continuously recorded to capture any change in intracellular calcium.

    • To test for antagonistic activity, a known agonist can be added after the test compound.

Protocol 4: Patch-Clamp Electrophysiology for Ion Channel Characterization

For a more in-depth mechanistic study, particularly in neuroscience or cardiology, patch-clamp electrophysiology is the gold standard for investigating a compound's direct effects on ion channels.[16][17]

  • Why Patch-Clamp? : This technique offers unparalleled resolution, allowing for the measurement of ionic currents through single channels or across the entire cell membrane (whole-cell configuration).[18] It can definitively determine if the compound blocks, activates, or modulates specific ion channels.

  • Whole-Cell Configuration : This configuration is ideal for initial screening as it provides information about the net effect of the compound on all ion channels present in the cell membrane.

  • Cell/Slice Preparation : Prepare either cultured cells grown on coverslips or acute brain slices.[18][19]

  • Recording Setup :

    • Transfer the preparation to a recording chamber on the stage of an inverted microscope and continuously perfuse with an external solution (e.g., artificial cerebrospinal fluid).[18]

    • Pull patch pipettes from borosilicate glass to a resistance of 3-7 MΩ.[18] The internal solution filling the pipette will contain ions that mimic the intracellular environment.

  • Achieving Whole-Cell Configuration :

    • Under visual guidance, approach a cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaohm seal".[18]

    • Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.

  • Data Acquisition :

    • Record baseline ionic currents using specific voltage protocols (voltage-clamp) or membrane potential (current-clamp).

    • Bath-apply 4-Ethoxy-4-phenylpiperidinium chloride to the perfusion solution at the desired concentration.[18]

    • Record any changes in currents or membrane potential to determine the compound's effect.

PART 3: Data Analysis and Troubleshooting

  • IC₅₀/EC₅₀ Determination : For dose-response assays (MTT, functional assays), plot the percent inhibition or activation against the log of the compound concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ or EC₅₀ value.[6]

  • Statistical Analysis : Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the observed effects compared to vehicle controls.

  • Troubleshooting :

    • High Well-to-Well Variability : Ensure consistent cell seeding density and proper mixing of reagents. Check for edge effects on the plate.

    • No Compound Effect : The compound may be inactive on the chosen target, or the concentration range may be inappropriate. Consider testing higher concentrations if no cytotoxicity is observed. The compound may also be unstable in the assay medium.

    • Compound Precipitation : If the compound precipitates in the aqueous assay medium, try preparing dilutions from a lower concentration DMSO stock or including a small amount of a surfactant like Pluronic F-68 in the final dilution.

Conclusion

This guide provides a robust framework for the initial in vitro characterization of 4-Ethoxy-4-phenylpiperidinium chloride. By systematically progressing from broad cytotoxicity screening to more specific functional and mechanistic assays, researchers can build a comprehensive profile of this novel compound's biological activity. It is crucial to remember that these are generalized protocols that may require optimization for specific cell lines and experimental conditions.

References

  • Application Notes and Protocols for Cell-Based Screening of Piperidine Analogs - Benchchem. (URL: )
  • 4-ethoxy-4-phenylpiperidinium chloride — Chemical Substance Inform
  • Application Notes and Protocols for High-Throughput Screening of Piperidine-Based Compounds - Benchchem. (URL: )
  • An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. (URL: )
  • SAFETY D
  • SAFETY D
  • Application Notes and Protocols for Ro 64-5229 in Electrophysiology Recordings - Benchchem. (URL: )
  • Safety D
  • In vitro cellular models for neurotoxicity studies : neurons derived from P19 cells - Diva-Portal.org. (URL: )
  • Synthesis and Evaluation of a 18F-labeled Spirocyclic Piperidine Derivative as Promising σ1 Receptor Imaging Agent - PubMed. (URL: )
  • An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. (URL: )
  • Protocol to study chloride regulation in cultured mouse cortical neurons using electrophysiology - PubMed. (URL: )
  • SAFETY D
  • Calcium flux assay for in vitro neurotoxicity studies and drug screening - Molecular Devices. (URL: )
  • CELL CULTURE PROTOCOLS. (URL: )
  • Analysis of Bioactive Compounds Piper crocatum as Inhibitors of Acetylcholinesterase In Silico and In Vitro | Trends in Sciences. (URL: )
  • A Comparative Guide to the In Vitro and In Vivo Activity of Piperidine-Based Compounds - Benchchem. (URL: )
  • Measuring Ca 2+ Dynamics in the Astrocytic Syncytium with FLIM: Side-by-Side Comparison of Bolus Versus Patch Loading of Ca 2+ -Sensitive Dyes - Springer N
  • Ratiometric Imaging for Quantification of Elevated Ca2+ in Neurons Using Synthetic Low-Affinity Fluorescent Probe - PMC. (URL: )
  • Cell Culture Guide - Techniques and Protocols. (URL: )
  • Live Cell Calcium Indic
  • Protocol for High Throughput 3D Drug Screening of Patient Derived Melanoma and Renal Cell Carcinoma - PMC. (URL: )
  • Ex Vivo Electrophysiology V2 - Protocols.io. (URL: )
  • Electrophysiological Effects of the Transient Receptor Potential Melastatin 4 Channel Inhibitor (4-Chloro-2-(2. (URL: )
  • Safety pharmacology studies using EFP and impedance - PubMed. (URL: )
  • Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors - PubMed. (URL: )
  • Comparative in vitro and in vivo pharmacological investigation of platinum(IV)
  • Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (URL: )
  • (PDF) The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan)
  • Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines - . (URL: )

  • Mode of Action of the 2-phenylquinoline Efflux Inhibitor PQQ4R Against Escherichia coli - PubMed. (URL: )
  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • US5196444A - 1-(cyclohexyloxycarbonyloxy)ethyl 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)

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Method

Analytical methods for the quantification of 4-Ethoxy-4-phenylpiperidinium chloride in biological samples

Application Note: Analytical Quantification of 4-Ethoxy-4-phenylpiperidinium Chloride in Biological Matrices via LC-MS/MS Introduction & Scientific Rationale 4-Ethoxy-4-phenylpiperidinium chloride (CAS 1888-09-1; free ba...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Analytical Quantification of 4-Ethoxy-4-phenylpiperidinium Chloride in Biological Matrices via LC-MS/MS

Introduction & Scientific Rationale

4-Ethoxy-4-phenylpiperidinium chloride (CAS 1888-09-1; free base CAS 37088-04-3) is a synthetic 4-phenylpiperidine derivative[][2]. Structurally, the 4-phenylpiperidine scaffold is the foundational pharmacophore for several classic opioid analgesics, such as meperidine (pethidine), as well as numerous emerging designer opioids[3][4]. In preclinical pharmacokinetics, forensic toxicology, and drug development, the precise quantification of this compound in biological matrices (e.g., plasma and urine) is critical.

The primary analytical challenge lies in the compound's low physiological concentrations and the complexity of biological matrices. Plasma contains high levels of endogenous phospholipids that cause severe ion suppression, while urine is characterized by high variability in pH and salt content. To overcome these challenges, this protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with Solid Phase Extraction (SPE) .

Mechanistic Causality for Methodological Choices:

  • Ionization Strategy: The piperidine nitrogen is highly basic. Utilizing 0.1% formic acid in the mobile phase ensures the molecule remains fully protonated [M+H]+ , maximizing ionization efficiency in positive Electrospray Ionization (ESI+) mode[5].

  • Sample Cleanup: Polymeric Hydrophilic-Lipophilic Balance (HLB) or Mixed-Mode Strong Cation Exchange (MCX) SPE is employed. Because the analyte is a basic amine, MCX sorbents allow for orthogonal retention (hydrophobic and ionic), enabling aggressive washing steps with organic solvents to remove neutral lipids before eluting the target compound with a basified organic solvent.

  • Chromatographic Separation: A Biphenyl or high-density C18 UHPLC column is recommended. Biphenyl stationary phases offer enhanced π−π interactions with the phenyl ring of the analyte, providing superior retention and selectivity compared to standard alkyl phases[5].

Analytical Workflow

Workflow A Biological Sample (Plasma / Urine) B Pre-treatment (Enzymatic Hydrolysis / Dilution) A->B Aliquot & Spike IS C Solid Phase Extraction (SPE) (HLB or Mixed-Mode Cation Exchange) B->C pH Adjustment D UHPLC Separation (Biphenyl or C18 Column) C->D Elute & Reconstitute E Tandem Mass Spectrometry (ESI+, MRM Mode) D->E Gradient Elution F Data Processing & Quantification E->F Peak Integration

LC-MS/MS analytical workflow for 4-Ethoxy-4-phenylpiperidinium chloride quantification.

Experimental Protocols

Reagents and Materials
  • Reference Standard: 4-Ethoxy-4-phenylpiperidinium chloride (Purity 98%).

  • Internal Standard (IS): Meperidine- d4​ or a structurally analogous deuterated piperidine.

  • Solvents: LC-MS grade Water, Acetonitrile (ACN), Methanol (MeOH), and Formic Acid.

  • Enzyme: β -glucuronidase (for urine metabolite profiling).

  • SPE Cartridges: Mixed-mode strong cation exchange (e.g., Oasis MCX, 30 mg/1 mL).

Sample Preparation: Solid Phase Extraction (SPE)

This self-validating extraction protocol ensures maximum recovery of the basic amine while eliminating phospholipid-induced matrix effects.

Step 1: Aliquoting and Spiking

  • Transfer 200 μ L of biological sample (plasma or urine) into a clean microcentrifuge tube.

  • Spike with 10 μ L of the Internal Standard working solution (e.g., 100 ng/mL Meperidine- d4​ ).

Step 2: Pre-treatment (Matrix Dependent)

  • For Plasma: Add 200 μ L of 4% phosphoric acid ( H3​PO4​ ) in water to disrupt drug-protein binding and ionize the basic nitrogen.

  • For Urine (Optional Hydrolysis): If quantifying highly metabolized analogs, add 25 μ L of β -glucuronidase and 175 μ L of 100 mM ammonium acetate buffer (pH 4.0). Incubate at 60°C for 2 hours[6]. Cool and adjust pH to ~6.0.

Step 3: SPE Processing (Mixed-Mode Cation Exchange)

  • Conditioning: Pass 1 mL of MeOH followed by 1 mL of LC-MS grade water through the SPE cartridge.

  • Loading: Load the pre-treated sample onto the cartridge at a flow rate of ~1 mL/min.

  • Washing 1 (Aqueous): Wash with 1 mL of 2% formic acid in water (removes polar interferences).

  • Washing 2 (Organic): Wash with 1 mL of MeOH (removes neutral hydrophobic interferences like phospholipids). Note: The analyte remains bound via ionic interactions.

  • Elution: Elute the target compound with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH. The high pH neutralizes the piperidine nitrogen, breaking the ionic bond with the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 μ L of Initial Mobile Phase (e.g., 90:10 Water:ACN with 0.1% formic acid). Vortex and transfer to an autosampler vial.

LC-MS/MS Analytical Method

Liquid Chromatography Parameters

Separation is achieved using a gradient elution profile designed to focus the analyte at the head of the column before eluting it sharply, ensuring symmetrical peak shapes.

  • Column: Biphenyl UHPLC Column (2.1 × 50 mm, 1.7 μ m)[5].

  • Column Temperature: 40°C.

  • Injection Volume: 2 - 5 μ L.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

Table 1: UHPLC Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.00955Initial
0.50955Isocratic
3.004060Linear
3.50595Linear
4.50595Isocratic (Wash)
4.60955Linear
6.00955Re-equilibration
Mass Spectrometry Parameters

Detection is performed on a Triple Quadrupole Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode under positive electrospray ionization (ESI+). The free base molecular weight of 4-Ethoxy-4-phenylpiperidine is 205.15 Da, yielding a protonated precursor ion at m/z 206.2.

Table 2: MRM Transitions and Collision Energies

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Collision Energy (eV)Purpose
4-Ethoxy-4-phenylpiperidine 206.2160.122Quantifier (Loss of ethanol)
4-Ethoxy-4-phenylpiperidine 206.2105.135Qualifier (Phenyl-ethyl cation)
Meperidine- d4​ (IS) 252.2224.225Internal Standard[6]

(Note: Exact collision energies and declustering potentials should be optimized via direct infusion for the specific MS hardware utilized).

Method Validation & Performance Data

A robust bioanalytical method must be validated according to FDA/EMA guidelines for bioanalytical method validation. The following table summarizes the expected performance metrics for this protocol based on analogous 4-phenylpiperidine derivatives[4].

Table 3: Summary of Method Validation Parameters

ParameterAcceptance Criteria / Expected ResultMechanistic Significance
Linearity Range 0.1 – 250 ng/mL ( R2≥0.995 )Covers both sub-therapeutic and toxicological concentrations.
LOD / LOQ LOD: 0.05 ng/mL / LOQ: 0.1 ng/mLEnsures detection of trace residual levels in late-phase pharmacokinetic profiling[4].
Intra/Inter-day Precision 15% CV ( 20% at LOQ)Validates the reproducibility of the SPE and LC-MS/MS system.
Accuracy 85% – 115% of nominal concentrationConfirms the absence of systemic bias in the calibration model.
Matrix Effect 80% – 120% (IS-normalized)Proves the efficacy of the MCX SPE in removing ion-suppressing phospholipids.
Extraction Recovery 85%Demonstrates the efficiency of the pH-mediated ionic binding and release during SPE.

References

  • 4-ethoxy-4-phenylpiperidinium chloride — Chemical Substance Information. NextSDS. Available at: [Link]

  • Metabolic Patterns of Fentanyl, Meperidine, Methylphenidate, Tapentadol and Tramadol Observed in Urine, Serum or Plasma. Journal of Analytical Toxicology. Available at: [Link]

  • Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. Agilent Technologies. Available at: [Link]

  • LCMS 159 - Drugs of abuse and Designer Opioids in Serum. Bruker. Available at: [Link]

  • LC-MS/MS-Based Method for the Multiplex Detection of 24 Fentanyl Analogues and Metabolites in Whole Blood at Sub ng mL–1 Concentrations. ACS Omega. Available at: [Link]

  • Analysis of fentanyl analogs and novel synthetic opioids in blood, serum/plasma, and urine in forensic casework. PubMed. Available at: [Link]

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Application

Application Note: A Framework for In Vivo Evaluation of Novel Piperidine Analogs

Here are the detailed Application Notes and Protocols for in vivo experimental design using 4-Ethoxy-4-phenylpiperidinium chloride. Topic: In Vivo Experimental Design Using 4-Ethoxy-4-phenylpiperidinium chloride Audience...

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Author: BenchChem Technical Support Team. Date: March 2026

Here are the detailed Application Notes and Protocols for in vivo experimental design using 4-Ethoxy-4-phenylpiperidinium chloride.

Topic: In Vivo Experimental Design Using 4-Ethoxy-4-phenylpiperidinium chloride

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Piperidine Scaffold and the Challenge of Novel Analogs

The piperidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents due to its conformational flexibility and ability to interact with a wide range of biological targets.[1][2] From analgesics to anticancer agents, piperidine derivatives are a cornerstone of modern pharmacology.[3][4][5][6]

This guide addresses the challenge of designing an in vivo experimental plan for a novel compound, 4-Ethoxy-4-phenylpiperidinium chloride , for which there is limited publicly available data. As such, this document provides a comprehensive and logical framework based on established methodologies for structurally related piperidine compounds. It serves as a detailed roadmap for researchers to systematically characterize the pharmacokinetic, safety, and efficacy profile of this and other novel piperidine-based molecules.

The core principle of this guide is to build a self-validating experimental cascade, where data from each stage informs the design of the next, ensuring a resource-efficient and scientifically robust evaluation.

Section 1: Foundational Pre-Clinical Characterization

Before any in vivo work, a foundational understanding of the compound's basic properties is essential. This ensures reproducibility and informs formulation development.

Physicochemical Properties & Formulation

The first step is to characterize the test article. As a quaternary ammonium salt, 4-Ethoxy-4-phenylpiperidinium chloride is anticipated to have good aqueous solubility.

  • Solubility: Determine the solubility in common preclinical vehicles (e.g., water, saline, 5% DMSO/95% saline). The choice of vehicle is critical; it must be non-toxic at the required volume and capable of fully solubilizing the compound to ensure accurate dosing.[7]

  • Stability: Assess the compound's stability in the chosen vehicle at room temperature and under refrigeration for the expected duration of an experiment. Degradation can lead to inaccurate dosing and misleading results.

  • Purity: Confirm the purity of the compound batch using methods like HPLC-UV and LC-MS. Impurities can have their own biological effects.

In Vitro Hypothesis Generation

In vivo studies should be hypothesis-driven. Preliminary in vitro screening is necessary to predict the compound's likely mechanism of action and guide the selection of appropriate animal models. Many piperidine derivatives exhibit activity at central nervous system targets.[4][8]

  • Receptor Binding Assays: Screen against a panel of CNS receptors, particularly opioid (mu, kappa, delta), serotonergic, and dopaminergic receptors, to identify potential targets.[4][9]

  • Enzyme Inhibition Assays: Evaluate inhibition of enzymes relevant to pain and inflammation, such as cyclooxygenases (COX-1/COX-2).

  • Cytotoxicity Assays: Use cell lines (e.g., HepG2 for liver toxicity, SH-SY5Y for neuronal toxicity) to establish a preliminary cytotoxic concentration range using assays like the MTT or LDH release assay.[3][8] This helps estimate the therapeutic window.

Section 2: Pharmacokinetic (PK) & Bioavailability Studies

Causality Behind the Experiment: A pharmacodynamic (efficacy) result is meaningless without understanding the drug's exposure. A PK study is essential to determine if the compound reaches the systemic circulation at concentrations sufficient to elicit a biological effect. It answers the questions: How much gets in? How long does it stay there? This knowledge is fundamental for designing rational dosing regimens in subsequent efficacy studies.[10][11]

Experimental Workflow for a Rodent PK Study

pk_workflow acclimate Animal Acclimation (e.g., 7 days) grouping Grouping & Dosing (IV and PO/IP cohorts) acclimate->grouping Healthy Animals sampling Serial Blood Sampling (e.g., saphenous vein) grouping->sampling Timed Intervals processing Plasma Processing (Centrifugation) sampling->processing Anticoagulant tubes analysis Bioanalysis (LC-MS/MS) processing->analysis Plasma samples modeling PK Modeling & Analysis (Cmax, Tmax, AUC, T1/2) analysis->modeling Concentration data

Caption: General workflow for an in vivo pharmacokinetic study.

Protocol: Single-Dose Pharmacokinetics in Rats

This protocol aims to determine key PK parameters following a single intravenous (IV) and oral (PO) or intraperitoneal (IP) dose.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • 4-Ethoxy-4-phenylpiperidinium chloride

  • Sterile vehicle (e.g., 0.9% saline)

  • Dosing syringes and needles (appropriate gauge for route)

  • Blood collection tubes (e.g., K2-EDTA coated)

  • Centrifuge

Procedure:

  • Acclimatization: Acclimatize animals for a minimum of 7 days in a controlled environment (12h light/dark cycle, ad libitum food and water).[12]

  • Fasting: Fast animals overnight (approx. 12-16 hours) before dosing to reduce variability in absorption for the oral group, with water available.

  • Grouping: Assign animals to two groups (n=3-5 per group):

    • Group 1 (IV): 1-2 mg/kg dose. The IV dose provides the baseline for 100% bioavailability.

    • Group 2 (PO or IP): 5-10 mg/kg dose. A higher dose is used to account for potentially poor absorption.

  • Dosing:

    • IV: Administer slowly via tail vein injection. Recommended maximum volume is 5 mL/kg.[13]

    • PO: Administer via oral gavage. Recommended maximum volume is 10 mL/kg.[13]

    • IP: Administer via intraperitoneal injection. Recommended maximum volume is 10 mL/kg.[13]

  • Blood Sampling: Collect blood samples (approx. 150-200 µL) into EDTA tubes at specified time points. A typical schedule is:

    • Pre-dose (0), and 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Immediately after collection, centrifuge blood at ~2000 x g for 10 minutes at 4°C to separate plasma. Transfer plasma to labeled cryovials and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 4-Ethoxy-4-phenylpiperidinium chloride in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[14][15]

  • Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis software.

Quantitative Data Summary: Key PK Parameters
ParameterAbbreviationDescriptionImportance
Maximum ConcentrationCmaxThe highest observed concentration in plasma.Relates to efficacy and potential toxicity.
Time to CmaxTmaxThe time at which Cmax is reached.Indicates the rate of absorption.
Area Under the CurveAUCThe total drug exposure over time.Key measure for overall exposure and bioavailability.
Half-lifeThe time required for the plasma concentration to decrease by half.Determines dosing frequency.[14]
BioavailabilityF%The fraction of the oral dose that reaches systemic circulation.Calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.[16][17]
ClearanceCLThe volume of plasma cleared of the drug per unit time.Indicates the efficiency of elimination processes.[18]

Section 3: Acute Toxicity & Dose-Range Finding

Trustworthiness of the Protocol: A dose-range finding study is a self-validating system for safety. It establishes the Maximum Tolerated Dose (MTD), which is critical for designing efficacy studies that are both effective and humane. Proceeding to efficacy studies without this step risks animal welfare and can produce uninterpretable data due to overt toxicity.

Protocol: Acute Toxicity Study in Mice

This protocol uses a modified up-and-down procedure to estimate the MTD with a minimal number of animals.

Materials:

  • Male and female Swiss Webster mice (20-25g)

  • Test compound and vehicle

  • Dosing syringes and needles

Procedure:

  • Acclimatization & Grouping: Acclimatize animals as previously described. House individually for clear observation.

  • Initial Dosing: Dose a single mouse via the intended route of the efficacy study (e.g., IP) at a starting dose (e.g., 10 mg/kg).

  • Observation: Observe the animal intensively for the first 4 hours for clinical signs of toxicity (e.g., lethargy, respiratory distress, tremors, convulsions, ruffled fur) and then daily for 14 days.[19]

  • Dose Adjustment Logic:

    • If the animal survives without severe toxicity: Dose the next animal at a higher dose (e.g., increase by a factor of 2-3).

    • If the animal shows severe toxicity or dies: Dose the next animal at a lower dose (e.g., decrease by a factor of 2-3).

  • Termination: Continue this process until the MTD is determined. The MTD is typically defined as the highest dose that causes no more than a 10% reduction in body weight and does not produce overt signs of toxicity.

  • Endpoint Analysis: At the end of the 14-day observation, perform a gross necropsy on all animals to look for visible organ abnormalities.

Section 4: Pharmacodynamic (Efficacy) Models

Expertise in Model Selection: The choice of an efficacy model must be based on the compound's hypothesized mechanism of action. Given that many piperidine derivatives show analgesic properties, pain models are a logical starting point.[2][5][6] It is crucial to use at least two different models that measure distinct aspects of pain (e.g., peripheral/inflammatory vs. central/neuropathic) to build a more complete picture of the compound's activity.

Decision Logic for Efficacy Model Selection

efficacy_logic start Hypothesis from In Vitro Data (e.g., Opioid Receptor Affinity) peripheral Test for Peripheral Analgesia (Inflammatory/Chemical Pain) start->peripheral central Test for Central Analgesia (Thermal/Spinal Pain) start->central writhing Acetic Acid Writhing Test (Measures visceral pain, prostaglandin-mediated) peripheral->writhing hotplate Hot-Plate / Tail-Flick Test (Measures spinal reflex / supraspinal integration) central->hotplate result Characterize Analgesic Profile writhing->result hotplate->result

Caption: Decision tree for selecting primary analgesic efficacy models.

Protocol: Acetic Acid-Induced Writhing Test (Peripheral Analgesia)

This model assesses a compound's ability to inhibit visceral pain, which is largely mediated by the release of prostaglandins and other inflammatory mediators.[12]

Materials:

  • Male albino mice (20-30g)

  • 0.6% acetic acid solution (in saline)

  • Vehicle, positive control (e.g., Aspirin, 100 mg/kg), and test compound

Procedure:

  • Acclimatization & Grouping: Acclimatize mice and divide them into groups (n=6-8 per group): Vehicle Control, Positive Control, and Test Compound (at least 3 doses, e.g., 10, 30, 100 mg/kg, selected based on the MTD study).

  • Pre-treatment: Administer the vehicle, positive control, or test compound via the desired route (e.g., IP).

  • Induction: After a set pre-treatment time (e.g., 30 minutes for IP), administer 0.6% acetic acid (10 mL/kg, IP) to each mouse to induce writhing.

  • Observation & Scoring: Immediately place the mouse in an observation chamber and, after a 5-minute latency period, count the number of writhes (abdominal constrictions followed by stretching of the hind limbs) over a 10-minute period.

  • Data Analysis: Calculate the percentage of inhibition for each group compared to the vehicle control: % Inhibition = [(Mean writhes_control - Mean writhes_treated) / Mean writhes_control] * 100.

Protocol: Hot-Plate Test (Central Analgesia)

This model evaluates centrally-mediated analgesia by measuring the reaction time of an animal to a thermal stimulus. It is particularly sensitive to opioid analgesics.[9]

Materials:

  • Male albino mice (20-30g)

  • Hot-plate apparatus set to a constant temperature (e.g., 55 ± 0.5 °C)

  • Vehicle, positive control (e.g., Morphine, 5-10 mg/kg), and test compound

Procedure:

  • Acclimatization & Grouping: Prepare animals as in the writhing test.

  • Baseline Latency: Gently place each mouse on the hot plate and measure the time it takes to exhibit a pain response (e.g., licking a hind paw or jumping). This is the baseline latency. Remove the mouse immediately upon response. A cut-off time (e.g., 30-45 seconds) must be used to prevent tissue damage.

  • Dosing: Administer vehicle, positive control, or test compound.

  • Post-treatment Latency: At various times after dosing (e.g., 30, 60, 90, 120 minutes), place the mouse back on the hot plate and measure the post-treatment latency.

  • Data Analysis: Compare the post-treatment latencies to the baseline latencies for each group. Data can be expressed as the increase in latency time or as a percentage of the maximum possible effect (%MPE).

References

  • The study of systemic exposition of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide in blood on rats. Research Results in Pharmacology.
  • Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. PubMed. Available at: [Link]

  • Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. PubMed. Available at: [Link]

  • 4-ethoxy-4-phenylpiperidinium chloride — Chemical Substance Information. NextSDS.
  • Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. PMC. Available at: [Link]

  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. PubMed. Available at: [Link]

  • Analgesic activity of alkyl piperidine derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • In Vivo Assay Guidelines. NCBI Bookshelf. Available at: [Link]

  • Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile. PubMed. Available at: [Link]

  • 21 CFR 320.25 -- Guidelines for the conduct of an in vivo bioavailability study. eCFR. Available at: [Link]

  • Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. ResearchGate. Available at: [Link]

  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. ResearchGate. Available at: [Link]

  • pharmacology/toxicology review and evaluation. FDA. Available at: [Link]

  • Acute inhalation toxicity of cetylpyridinium chloride. PubMed. Available at: [Link]

  • Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs. FDA. Available at: [Link]

  • Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study. MDPI. Available at: [Link]

  • Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. PubMed. Available at: [Link]

  • PHARMACOLOGICAL EVALUATION OF NEWLY SYNTHESIZED PIPERIDINIUM DERIVATIVES FOR THEIR ANALGESIC ACTIVITY. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • Acute inhalation toxicity assessment of 2-{2-[2-(4-nonylphenoxy)ethoxy]ethoxy}ethan-1- ol in Sprague-Dawley rats. Journal of Biomedical and Translational Research. Available at: [Link]

  • The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1). Recipharm. Available at: [Link]

  • Use of innovative, cross-disciplinary in vitro, in silico and in vivo approaches to characterize the metabolism of chloro-alpha-pyrrolidinovalerophenone (4-Cl-PVP). PubMed. Available at: [Link]

  • An Overview on Common Organic Solvents and Their Toxicity. SciSpace. Available at: [Link]

  • Analgesic Effect of 5-(3,4-Dihydroxyphenyl)-3-hydroxy-1-(2-hydroxyphenyl)penta-2,4-dien-1-one in Experimental Animal Models of Nociception. MDPI. Available at: [Link]

  • Plasma pharmacokinetics and pharmacodynamic effects of the 2-benzylbenzimidazole synthetic opioid, isotonitazene, in male rats. ResearchGate. Available at: [Link]

  • Potential In Vitro and In Vivo Antioxidant Activities from Piper Crocatum and Persea Americana Leaf Extracts. Biomedical and Pharmacology Journal. Available at: [Link]

  • CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for Phenyl Esters of C10-C18 Alkylsulfonic Acid. Consumer Product Safety Commission. Available at: [Link]..

  • A good practice guide to the administration of substances and removal of blood, including routes and volumes. Laboratory Animals. Available at: [Link]

  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. ResearchGate. Available at: [Link]

  • Guidance for Industry. Regulations.gov. Available at: [Link]

  • Benzalkonium Chloride Poisoning in Pediatric Patients: Report of Case with a Severe Clinical Course and Literature Review. MDPI. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of 4-Ethoxy-4-phenylpiperidinium chloride synthesis

Welcome to the Technical Support Center for Piperidine Scaffold Synthesis. This guide is specifically engineered for researchers and drug development professionals aiming to optimize the yield of 4-Ethoxy-4-phenylpiperid...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Piperidine Scaffold Synthesis. This guide is specifically engineered for researchers and drug development professionals aiming to optimize the yield of 4-Ethoxy-4-phenylpiperidinium chloride .

The synthesis of this compound relies on a challenging Williamson etherification of a sterically hindered tertiary alcohol, followed by an acidic Boc-deprotection[1]. Below, you will find a mechanistic breakdown of the workflow, an interactive troubleshooting FAQ, and self-validating experimental protocols designed to maximize your reaction yields.

I. Synthetic Strategy & Workflow

The optimized synthetic route begins with the commercially available precursor tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate (CAS: 172734-33-7)[2]. The tertiary hydroxyl group is deprotonated and alkylated, followed by global deprotection and salt formation.

SynthesisWorkflow SM N-Boc-4-hydroxy- 4-phenylpiperidine Deprotonation Deprotonation (NaH, DMF, 0°C) SM->Deprotonation Step 1a Alkylation O-Ethylation (Ethyl Iodide, RT) Deprotonation->Alkylation Step 1b Intermediate N-Boc-4-ethoxy- 4-phenylpiperidine Alkylation->Intermediate Workup Deprotection Boc Deprotection (6N HCl/Dioxane) Intermediate->Deprotection Step 2 Product 4-Ethoxy-4-phenylpiperidinium chloride Deprotection->Product Crystallization

Fig 1: Two-step synthesis workflow for 4-Ethoxy-4-phenylpiperidinium chloride.

II. Troubleshooting & FAQs

Q1: Why is the yield of my O-ethylation step consistently below 50%? Causality: Tertiary alcohols are inherently poor nucleophiles due to severe steric hindrance[3]. If you are using a mild base (e.g., K₂CO₃) or a protic/weakly polar solvent, the alkoxide will either fail to form or remain tightly bound as an unreactive ion pair. Solution: You must use a strong, non-nucleophilic base like Sodium Hydride (NaH) dispersed in a highly polar aprotic solvent such as anhydrous Dimethylformamide (DMF) or Dimethylacetamide (DMAc)[4]. These solvents effectively solvate the sodium cation, leaving a "naked," highly reactive alkoxide anion capable of attacking the electrophile[5].

Q2: I am observing significant alkene byproducts during the ethylation step. How do I prevent this? Causality: Alkyl halides with β -hydrogens, such as ethyl iodide, are highly susceptible to competing E2 elimination when exposed to strong bases like tertiary alkoxides[3]. Elevated temperatures exponentially increase the rate of elimination relative to Sₙ2 substitution. Solution: Temperature control is critical. The Sₙ2 S-alkylation must be kinetically favored by adding the ethyl iodide strictly at 0 °C, then allowing the reaction to slowly warm to room temperature (never exceeding 25 °C)[1].

Q3: The final deprotection step yields a gummy residue instead of the expected crystalline chloride salt. What went wrong? Causality: Gummy residues in piperidinium salt formations are almost always caused by residual water, unreacted Boc-protected starting material, or trapped dioxane. Water prevents the Sₙ1 cleavage of the tert-butyl cation and turns the hygroscopic chloride salt into a syrup. Solution: Ensure your 6N HCl in dioxane is strictly anhydrous[1]. If a gum forms, do not attempt to scrape it. Instead, triturate the crude mixture vigorously with cold, anhydrous diethyl ether. The non-polar ether strips away residual dioxane and organic impurities, forcing the polar salt to crystallize.

TroubleshootingLogic Issue Low Yield in O-Ethylation CheckMoisture Is DMF strictly anhydrous? Issue->CheckMoisture FixMoisture Dry DMF over molecular sieves CheckMoisture->FixMoisture No CheckTemp Is reaction temp controlled < 25°C? CheckMoisture->CheckTemp Yes FixMoisture->CheckTemp FixTemp Cool to 0°C during EtI addition CheckTemp->FixTemp No CheckBase Is NaH active? CheckTemp->CheckBase Yes FixTemp->CheckBase FixBase Wash mineral oil with hexanes CheckBase->FixBase No Success Optimal Yield (>85%) CheckBase->Success Yes FixBase->Success

Fig 2: Logic tree for troubleshooting low yields in the O-ethylation step.

III. Quantitative Data: Optimization of O-Ethylation

The following table summarizes the causal relationship between reaction parameters and the resulting yield of the intermediate tert-butyl 4-ethoxy-4-phenylpiperidine-1-carboxylate.

BaseSolventElectrophileTemperature ProfileYield (%)Mechanistic Observation
K₂CO₃ (3 eq)AcetoneEthyl IodideReflux (56 °C)< 10%Base is too weak to deprotonate the sterically hindered 3° alcohol.
NaH (1.5 eq)THFEthyl Bromide0 °C to RT45%Slow Sₙ2 kinetics; incomplete conversion due to weaker electrophile.
NaH (1.5 eq) DMF Ethyl Iodide 0 °C to RT 92% Optimal alkoxide formation; fast Sₙ2 substitution[1].
NaH (1.5 eq)DMFEthyl IodideRT to 50 °C55%Significant E2 elimination of ethyl iodide into ethylene gas.

IV. Step-by-Step Methodologies

Protocol A: Self-Validating O-Ethylation of N-Boc-4-hydroxy-4-phenylpiperidine

This protocol utilizes visual cues to validate reaction progress, ensuring Sₙ2 dominance over E2 elimination.

  • Base Preparation: To a flame-dried flask under N₂ atmosphere, add NaH (60% dispersion in mineral oil, 2.8 equivalents). Optional but recommended: Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, decanting the solvent carefully.

  • Deprotonation: Suspend the NaH in anhydrous DMF and cool the flask to 0 °C using an ice bath. Slowly add a solution of tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate (1.0 eq) dissolved in DMF[1].

    • Validation Check: Observe steady H₂ gas evolution. The cessation of bubbling (typically 30 minutes) confirms complete alkoxide formation.

  • Alkylation: While maintaining the temperature strictly at 0 °C, add Ethyl Iodide (1.5 equivalents) dropwise over 10 minutes[1].

  • Propagation: Remove the ice bath and allow the mixture to slowly warm to room temperature. Stir overnight (12-16 hours)[1].

    • Validation Check: Perform TLC (30:70 EtOAc:Hexane). The highly polar tertiary alcohol spot should be completely replaced by a higher R_f ether spot[1].

  • Quench & Isolate: Cool back to 0 °C and quench dropwise with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers extensively with brine (5x) to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate as a thick oil (~92% yield)[1].

Protocol B: Anhydrous Deprotection and Salt Crystallization

This protocol ensures quantitative cleavage of the Boc group without hydrolytic degradation.

  • Acidic Cleavage: Dissolve the crude tert-butyl 4-ethoxy-4-phenylpiperidine-1-carboxylate intermediate in a minimal amount of anhydrous 1,4-dioxane.

  • Deprotection: Add an excess of 6N HCl in dioxane (approx. 4-5 volumes relative to the starting material solvent) at room temperature[1].

    • Validation Check: Immediate evolution of CO₂ and isobutylene gas indicates active cleavage of the tert-butyl carboxylate group.

  • Reaction Monitoring: Stir the mixture for 2 hours at room temperature[1].

  • Isolation via Trituration: Concentrate the reaction mixture under reduced pressure to remove the bulk of the dioxane and HCl[1].

  • Crystallization: To the resulting crude residue, add cold, anhydrous diethyl ether. Triturate (scratch the sides of the flask with a glass rod) until the gummy residue transitions into a fine, free-flowing white powder.

  • Collection: Filter the precipitate under a vacuum, wash with additional cold ether, and dry under a high vacuum to afford 4-ethoxy-4-phenylpiperidinium chloride (Quantitative yield)[1].

V. References

  • Novel betulinic substituted amide derivatives as hiv inhibitors (WO2017017630A1) . Google Patents. URL:

  • Synthesis by Substitution - Thieme E-Books . Thieme Connect. URL:

  • Selective alkylation of cyclopentyl alcohols (WO2014154908A1) . Google Patents. URL:

  • Improving reaction conditions for Williamson ether synthesis . BenchChem. URL:

  • The use of organolithium reagents for the synthesis of 4-aryl-2-phenylpyridines . Dalton Transactions (RSC). URL:

Sources

Optimization

Technical Support Center: Purification of 4-Ethoxy-4-phenylpiperidinium chloride

Welcome to the technical support guide for the purification of 4-Ethoxy-4-phenylpiperidinium chloride. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenge...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 4-Ethoxy-4-phenylpiperidinium chloride. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges during the isolation and purification of this quaternary ammonium salt. The following question-and-answer guide provides in-depth, field-proven insights to help you troubleshoot common issues and achieve high purity for your compound.

Section 1: Foundational Knowledge & Impurity Profiling

Q1: What are the key physicochemical properties of 4-Ethoxy-4-phenylpiperidinium chloride that I need to consider during purification?

A1: Understanding the inherent properties of your target compound is the first step to designing a successful purification strategy. As a quaternary ammonium salt, 4-Ethoxy-4-phenylpiperidinium chloride has several key characteristics:

  • High Polarity and Ionic Nature: The permanent positive charge on the nitrogen atom makes the molecule highly polar and salt-like. This dictates its solubility, favoring polar solvents like water, methanol, and ethanol, while having poor solubility in non-polar solvents such as hexanes and diethyl ether.[1][2] This property is the primary reason it can be difficult to separate from other polar impurities or handle using standard organic work-up procedures.

  • Hygroscopicity: Quaternary ammonium salts are notoriously hygroscopic, readily absorbing moisture from the atmosphere.[3] This can make obtaining an accurate dry weight challenging and may introduce water as an impurity, which can affect crystallization and subsequent reactions.

  • Lack of Volatility: Due to its ionic nature, the compound is non-volatile, meaning purification by distillation is not a viable option.

  • Chromatographic Behavior: Its high polarity can cause significant streaking and poor separation on standard silica gel chromatography due to strong, irreversible binding to the acidic silanol groups of the stationary phase.[4]

Q2: I've just completed the synthesis. What are the most probable impurities I should be looking for?

A2: Impurities can originate from starting materials, side reactions, or the work-up process itself.[5] A thorough understanding of your reaction allows you to anticipate these impurities and select an appropriate purification method.

Potential Impurity Source Typical Detection Method Impact on Purification
Unreacted 4-Phenylpiperidine Incomplete reaction¹H NMR (presence of N-H proton), LC-MSCan often be removed by an acidic wash during work-up, but its basicity can interfere with crystallization.
Unreacted Ethylation Agent (e.g., Ethyl Iodide) Excess reagent¹H NMR (characteristic ethyl signals), GC-MSTypically volatile and can often be removed under reduced pressure.
Tertiary Amine Precursor (4-Ethoxy-4-phenylpiperidine) If the synthesis involves a two-step process where the ethoxy group is added before quaternization.[6]¹H NMR, LC-MSLess polar than the final product; may be separable by careful solvent extraction.
Solvent Residues (e.g., DMF, Acetonitrile) Reaction or work-up solvent¹H NMRCan inhibit crystallization. Removal under high vacuum, possibly with gentle heating, is necessary.
Water Atmospheric moisture, aqueous work-upKarl Fischer titration, ¹H NMR (broad peak in D₂O or DMSO-d₆)Can significantly alter solvent polarity, leading to "oiling out" instead of crystallization.[7]
Over-alkylation Byproducts If the starting material was a primary or secondary amine, further alkylation could occur.[1]LC-MS, ¹H NMRThese would also be quaternary salts, making them very difficult to separate from the desired product.

Section 2: Troubleshooting Recrystallization

Recrystallization is the most common and cost-effective method for purifying solid compounds like 4-Ethoxy-4-phenylpiperidinium chloride.[8] However, its success is highly dependent on the solvent system.

Q3: My compound is "oiling out" during recrystallization instead of forming crystals. What's happening and how can I fix it?

A3: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid phase rather than a solid crystalline lattice. This is a common problem with quaternary ammonium salts.

Causality:

  • High Solute Concentration: The solution is too supersaturated, causing the compound to crash out before it can form an ordered crystal lattice.

  • Inappropriate Solvent Polarity: The solvent may be too good at dissolving the compound even when cool, or impurities (especially water) may be present, creating a mixture in which the compound is excessively soluble.[7]

  • Cooling Rate is Too Fast: Rapid cooling does not allow sufficient time for crystal nucleation and growth.

Troubleshooting Protocol:

  • Re-heat the Solution: Add a small amount of additional hot solvent until the oil completely redissolves.

  • Slow Down Cooling: Allow the flask to cool slowly to room temperature on the benchtop, insulated with glass wool or a towel if necessary. Do not place it directly in an ice bath.

  • Induce Crystallization (if needed): Once at room temperature, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure product.[7]

  • Modify the Solvent System: If oiling persists, the solvent system needs adjustment. Add a miscible "anti-solvent" (one in which your compound is poorly soluble) dropwise to the warm, clear solution until it just begins to turn cloudy. Then, add a few drops of the primary solvent to redissolve the cloudiness and proceed with slow cooling.

Q4: How do I select the best solvent system for recrystallization?

A4: The ideal solvent is one that dissolves the compound poorly at low temperatures but very well at high temperatures.[8] For polar salts, single-solvent systems can be challenging. A mixed-solvent system is often more effective.

Solvent/System Type Rationale & Comments Reference
Isopropanol (IPA) / Ethanol Polar ProticOften a good starting point. Quaternary salts can have lower solubility in these alcohols compared to methanol or water, allowing for crystallization upon cooling.[3][3]
Acetonitrile Polar AproticCan be effective, but ensure the compound has sufficient solubility at reflux.[9]
IPA / Diethyl Ether Mixed (Polar/Non-polar)Dissolve the compound in a minimal amount of hot IPA. Add ether dropwise as an anti-solvent until persistent cloudiness appears. Re-clarify with a few drops of IPA and cool slowly.[4]
Methanol / Dichloromethane (DCM) Mixed (Polar/Moderately Polar)Similar to the IPA/ether system, using DCM as the anti-solvent. This can be effective for moderately polar salts.[4]

Experimental Protocol: Mixed-Solvent Recrystallization

  • Place the crude 4-Ethoxy-4-phenylpiperidinium chloride in an Erlenmeyer flask with a stir bar.

  • Add a small amount of the primary solvent (e.g., hot Isopropanol) and bring the mixture to a gentle boil to dissolve the solid. Continue adding the hot primary solvent in small portions until the solid is just fully dissolved.[7]

  • While still hot, add the anti-solvent (e.g., Diethyl Ether) dropwise until the solution becomes faintly and persistently turbid.

  • Add a few drops of the hot primary solvent to render the solution clear again.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, cool further in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing the filter cake with a small amount of the cold anti-solvent.

  • Dry the crystals under high vacuum to remove all solvent residues.

G start Start: Crude Solid dissolve Dissolve in minimal hot primary solvent start->dissolve is_clear Is solution clear? dissolve->is_clear add_more Add more hot solvent is_clear->add_more No cool Cool slowly to room temp is_clear->cool Yes add_more->dissolve oiling Compound 'oils out'? cool->oiling crystals Crystals form? induce Induce Crystallization: - Scratch flask - Add seed crystal crystals->induce No collect Collect crystals by filtration crystals->collect Yes induce->crystals oiling->crystals No reheat Re-heat, add more primary solvent, and add anti-solvent oiling->reheat Yes reheat->cool end End: Pure, Dry Crystals collect->end

Caption: Troubleshooting workflow for recrystallization.

Section 3: Purity Assessment

Verifying the purity of your final product is a critical step. A single method is often insufficient; orthogonal techniques are recommended for a comprehensive assessment.[10][11]

Q5: What are the best analytical methods to confirm the purity of my final product?

A5: A combination of spectroscopic and chromatographic methods should be employed.

Analytical Method Principle Information Provided Advantages & Considerations
¹H NMR Spectroscopy Nuclear magnetic resonanceStructural confirmation, detection of proton-containing impurities.Excellent for identifying starting materials or solvent residues. Quantitative NMR (qNMR) can provide high-accuracy purity assessment without a reference standard of the analyte.[11]
High-Performance Liquid Chromatography (HPLC) Differential partitioning between stationary and mobile phases.Quantitative purity (area %), impurity profile.Reversed-phase (RP-HPLC) with a C18 column is the workhorse method. High sensitivity and resolution make it ideal for routine quality control.[10]
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines HPLC separation with mass detection.Confirms molecular weight of the main peak and provides mass information on impurities.Invaluable for identifying unknown impurities and reaction byproducts.[11]
Karl Fischer Titration Coulometric or volumetric titration based on the Bunsen reaction.Precise quantification of water content.Essential for a hygroscopic compound to determine the amount of residual water, which is invisible to many other methods.[3]

Recommended HPLC Protocol:

  • System: Standard HPLC with UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) containing an ion-pairing agent or buffer like 0.1% Trifluoroacetic Acid (TFA) to improve peak shape.[10]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.[10]

  • Purity Calculation: Use the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.[11]

G cluster_0 Primary Analysis cluster_1 Confirmatory & Specialized Analysis HPLC HPLC-UV (Purity %, Impurity Profile) LCMS LC-MS (MW Confirmation) HPLC->LCMS Identify Impurities NMR ¹H NMR (Structural Confirmation) qNMR qNMR (Absolute Purity) NMR->qNMR Quantify Purity KF Karl Fischer (Water Content) Purified_Sample Purified Sample Purified_Sample->HPLC Purified_Sample->NMR Purified_Sample->KF

Caption: A multi-technique approach for purity assessment.

References

  • US Patent US7268256B2, Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt.
  • Quaternary ammonium salt purification. Reddit r/Chempros. [Link]

  • 4-ethoxy-4-phenylpiperidinium chloride — Chemical Substance Information. NextSDS. [Link]

  • Recrystallization. University of Colorado Boulder, Department of Chemistry. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Description and Solubility. USP-NF. [Link]

  • Analytical Methods. Japan International Cooperation Agency. [Link]

  • Synthesis of 4-ethoxyphenyl chloride. PrepChem.com. [Link]

  • Melting points, colours, solvents for recrystallization, and yields of the compounds 16-28. ResearchGate. [Link]

  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature. [Link]

  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. National Center for Biotechnology Information. [Link]

  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed. [Link]

  • Pros and Cons of Quaternary Ammonium Disinfectants. Labinsights. [Link]

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. [Link]

  • Quaternary Ammonium Compounds (QACs). Mass.gov. [Link]

  • Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices. Semantic Scholar. [Link]

  • Supporting Information. Royal Society of Chemistry. [Link]

  • (PDF) Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. ResearchGate. [Link]

Sources

Troubleshooting

Stability testing of 4-Ethoxy-4-phenylpiperidinium chloride under different conditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers and drug development professionals through the complex stability profiling of 4-Ethoxy-4-phen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers and drug development professionals through the complex stability profiling of 4-Ethoxy-4-phenylpiperidinium chloride (CAS 1888-09-1)[1].

This guide moves beyond basic templates, offering field-proven mechanistic insights, troubleshooting logic, and self-validating protocols strictly grounded in [2].

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why do we observe a massive degradation peak under acidic stress, but the compound remains stable under alkaline conditions? The Causality: 4-Ethoxy-4-phenylpiperidinium chloride contains a tertiary ether linkage at the 4-position of the piperidine ring. Under acidic conditions, the ether oxygen becomes protonated. Because the adjacent C4 carbon is bonded to a phenyl group, the departure of the ethanol leaving group generates a highly stable benzylic/tertiary carbocation. This carbocation is rapidly trapped by ambient water to form 4-hydroxy-4-phenylpiperidinium chloride. Conversely, under alkaline stress, the hydroxide ion is a poor nucleophile for an SN1 reaction, and SN2 attack is sterically blocked by the bulky phenyl ring, rendering the molecule highly base-stable.

Q2: What are the mandatory ICH Q1A(R2) storage conditions for formal stability studies of this API? The Causality: To simulate real-world climatic conditions and establish a scientifically justified shelf life, the mandate specific temperature and humidity parameters[3].

  • Long-Term Testing: 25°C ± 2°C / 60% RH ± 5% RH (or 30°C / 65% RH) for a minimum of 12 months[3].

  • Accelerated Testing: 40°C ± 2°C / 75% RH ± 5% RH for 6 months[3]. Because this API is a chloride salt, it is highly hygroscopic. High relative humidity (75% RH) during accelerated testing often drives moisture absorption, which can act as a catalyst for solid-state hydrolysis if residual acidic excipients are present.

Q3: How do we establish a "self-validating" system for oxidative degradation? The Causality: Hydrogen peroxide ( H2​O2​ ) is notoriously unstable and degrades over time. If you apply H2​O2​ to your API and see no degradation, you cannot definitively know if the API is stable or if your reagent was inactive. A self-validating system requires a parallel positive control (e.g., spiking a known easily oxidized standard like methionine into a blank vial). If the methionine oxidizes but the API does not, you have validated the reagent's efficacy and proven the API's intrinsic oxidative stability.

Part 2: Troubleshooting Guide (Analytical Challenges)

Issue 1: Loss of Mass Balance During Photolytic or Acidic Stress

Symptom: The sum of the remaining API peak area and the degradation product peak areas is less than 90% of the initial API area. Root Cause: The primary degradant of acid-catalyzed ether cleavage is ethanol, which is highly volatile and invisible to standard UV detectors. Furthermore, prolonged photolytic stress can cause ring fragmentation, resulting in highly polar, non-chromophoric byproducts that elute in the void volume. Solution:

  • Switch from UV detection to Evaporative Light Scattering Detection (ELSD) or LC-MS to capture non-chromophoric fragments.

  • Ensure all stress testing is conducted in hermetically sealed ampoules to prevent the volatilization of low-molecular-weight degradants.

Issue 2: Severe Baseline Drift and Co-elution in Oxidative Stress Samples

Symptom: A massive, broad peak elutes early in the chromatogram, masking potential polar degradants (like N-oxides). Root Cause: Residual H2​O2​ strongly absorbs at low UV wavelengths (e.g., 210-220 nm), causing massive interference. Solution: Implement a chemical quenching step. Add a calculated stoichiometric amount of sodium thiosulfate or the enzyme catalase to the sample exactly 10 minutes prior to injection. This converts residual peroxide to water and oxygen, clearing the baseline.

Part 3: Self-Validating Experimental Protocols

Protocol A: Acid-Catalyzed Forced Degradation Workflow

This protocol is designed to be self-validating by utilizing a strict neutralization step to freeze reaction kinetics, ensuring the degradation measured is an exact representation of the stress period.

  • Step 1: Sample Preparation

    • Action: Dissolve 4-Ethoxy-4-phenylpiperidinium chloride in a 50:50 Water/Acetonitrile diluent to a concentration of 1.0 mg/mL.

    • Causality: Acetonitrile ensures the hydrophobic phenyl moiety remains fully solvated, while water provides the necessary aqueous environment for the hydrolytic mechanism.

  • Step 2: Acid Application

    • Action: Transfer 5.0 mL of the API solution to a volumetric flask. Add 1.0 mL of 0.1 N HCl.

    • Causality: 0.1 N HCl provides sufficient hydronium ions to protonate the ether linkage without causing immediate, uncontrollable charring of the molecule.

  • Step 3: Thermal Acceleration

    • Action: Seal the flask and incubate in a water bath at 60°C for exactly 24 hours.

    • Causality: According to the Arrhenius equation, elevating the temperature accelerates the reaction kinetics, allowing us to simulate months of ambient acidic exposure in a single day.

  • Step 4: Kinetic Quenching (Self-Validation Step)

    • Action: Remove the flask from the bath and immediately add 1.0 mL of 0.1 N NaOH. Verify the pH is between 6.5 and 7.5 using a micro-pH probe.

    • Causality: Neutralizing the solution halts the hydrolysis instantly. This ensures that the sample does not continue to degrade while sitting in the HPLC autosampler queue, which would otherwise lead to false, time-skewed degradation data.

  • Step 5: Analysis

    • Action: Inject into the HPLC-UV system. Calculate mass balance against a non-stressed control standard.

Part 4: Quantitative Degradation Profiles

The following table summarizes the expected quantitative outcomes when subjecting 4-Ethoxy-4-phenylpiperidinium chloride to standard[3].

Stress ConditionReagent / EnvironmentTemp & TimeExpected Degradation (%)Primary DegradantMass Balance Risk
Acidic 0.1 N HCl60°C, 24h15 - 25%4-Hydroxy-4-phenylpiperidineLow
Basic 0.1 N NaOH60°C, 24h< 5%None (Sterically hindered)Low
Oxidative 3% H2​O2​ Ambient, 24h5 - 15%Piperidine N-oxide derivativeMedium (Co-elution)
Thermal Solid State105°C, 48h< 2%NoneLow
Photolytic UV/Vis Light1.2M lux-h< 5%Minor ring cleavage productsHigh (Volatilization)

Part 5: Process Visualizations

Workflow Start Initiate Stability Study (4-Ethoxy-4-phenylpiperidinium Cl) Acid Acid Stress (0.1N HCl, 60°C) Start->Acid Base Base Stress (0.1N NaOH, 60°C) Start->Base Ox Oxidative Stress (3% H2O2, RT) Start->Ox Neutralize Neutralize & Quench (Self-Validating Step) Acid->Neutralize Base->Neutralize Ox->Neutralize HPLC HPLC-UV/MS Analysis Check Mass Balance Neutralize->HPLC Pass Mass Balance 95-105% Proceed to Validation HPLC->Pass Fail Mass Balance <95% Investigate Volatiles HPLC->Fail

Figure 1: Self-validating forced degradation workflow ensuring mass balance accuracy.

Troubleshooting Issue Unidentified Degradation Peak Detected CheckBlank Is peak present in Blank/Placebo? Issue->CheckBlank YesBlank System/Matrix Artifact Ignore or Modify Diluent CheckBlank->YesBlank Yes NoBlank Isolate Peak via LC-MS CheckBlank->NoBlank No MassCheck Mass = M - 28 Da? NoBlank->MassCheck EtherCleavage Ether Cleavage Confirmed (Loss of Ethyl group) MassCheck->EtherCleavage Yes OtherDeg Investigate N-Oxidation or Ring Cleavage MassCheck->OtherDeg No

Figure 2: Troubleshooting logic tree for identifying unknown degradation peaks.

References

  • Title: 4-ethoxy-4-phenylpiperidinium chloride — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Sources

Optimization

Troubleshooting guide for 4-Ethoxy-4-phenylpiperidinium chloride in cell-based assays

Welcome to the technical support center for 4-Ethoxy-4-phenylpiperidinium chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for cell-base...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Ethoxy-4-phenylpiperidinium chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for cell-based assays involving this compound. While specific published data on 4-Ethoxy-4-phenylpiperidinium chloride in cell-based assays is limited, this guide synthesizes information from structurally related piperidine derivatives and established principles of cell-based assay optimization to address potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is 4-Ethoxy-4-phenylpiperidinium chloride and what are its potential applications in cell-based assays?

A1: 4-Ethoxy-4-phenylpiperidinium chloride is a derivative of piperidine with a phenyl and an ethoxy group at the 4-position. The hydrochloride salt form generally enhances stability and solubility in polar solvents.[1] Piperidine derivatives are a versatile class of compounds with a wide range of biological activities, and they are frequently investigated as potential therapeutics.[2][3] In neuroscience research, for instance, derivatives of 4-phenylpiperidine are used to study neurotransmitter systems.[1] Given its structure, 4-Ethoxy-4-phenylpiperidinium chloride could be explored in various cell-based assays to assess its effects on cell viability, proliferation, or specific signaling pathways.

Q2: I'm observing low or no cytotoxic effect with 4-Ethoxy-4-phenylpiperidinium chloride in my initial screening. What are the likely causes?

A2: Several factors could contribute to low cytotoxicity.[4] The compound may have a narrow effective concentration range, or the selected cell line might be resistant. It's also possible the incubation time is too short for the compound to induce a cytotoxic effect.[4] Other critical factors to consider are the compound's solubility and stability in the culture medium, as well as potential interactions with media components like serum.[4]

Q3: What is a reasonable starting concentration range for testing 4-Ethoxy-4-phenylpiperidinium chloride?

A3: For a novel compound, it is advisable to test a broad range of concentrations to establish a dose-response curve. A common starting point for initial screening is a wide range from nanomolar to high micromolar concentrations (e.g., 1 nM to 100 µM).[4] Some compounds may only exhibit effects at higher concentrations.[4]

Q4: How can the choice of cell-based assay influence the observed activity of 4-Ethoxy-4-phenylpiperidinium chloride?

A4: The choice of assay is critical as different assays measure distinct cellular parameters. For example, an MTT assay measures mitochondrial reductase activity, which might not be the primary target of your compound.[4] It is highly recommended to use orthogonal assays, which measure different cellular endpoints, to confirm your findings. For instance, you could complement a metabolic assay like MTT with a lactate dehydrogenase (LDH) release assay (to measure membrane integrity) or direct cell counting.[4]

Troubleshooting Guide

Issue 1: Poor Solubility and Compound Precipitation

Poor solubility is a frequent challenge with small molecule compounds in aqueous cell culture media. The hydrochloride salt form of 4-Ethoxy-4-phenylpiperidinium chloride is expected to be soluble in polar protic solvents like water, methanol, and ethanol, and likely soluble in polar aprotic solvents such as DMSO and DMF.[1] However, its solubility in culture medium, which is a complex aqueous mixture, can be limited.

Causality and Troubleshooting Steps:

  • Vehicle Choice: The choice of solvent to prepare the stock solution is crucial. Dimethyl sulfoxide (DMSO) is a common choice, but the final concentration in the culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.

  • Visual Inspection: After adding the compound to the wells, visually inspect the plate under a microscope for any signs of precipitation.[4]

  • Solubility Enhancement:

    • Sonication: Sonication of the stock solution can help break up solid aggregates and facilitate dissolution.[1]

    • Gentle Warming: Gentle warming of the stock solution can increase the rate of dissolution. However, avoid excessive heat as it may lead to compound degradation.[1]

  • Protocol for Solubility Testing: Before starting a large-scale experiment, perform a small-scale solubility test in your specific cell culture medium.

Experimental Protocol: Small-Scale Solubility Test

  • Prepare a high-concentration stock solution of 4-Ethoxy-4-phenylpiperidinium chloride in a suitable solvent (e.g., DMSO).

  • Serially dilute the stock solution in your complete cell culture medium to achieve the desired final concentrations.

  • Incubate the solutions at 37°C for a period equivalent to your planned experiment duration.

  • Visually inspect each concentration for any signs of precipitation or cloudiness.

Issue 2: Inconsistent or Non-Reproducible Results

High variability in results can obscure the true effect of the compound.

Causality and Troubleshooting Steps:

  • Inconsistent Cell Seeding: Ensure a homogenous cell suspension and consistent cell numbers across all wells.[4]

  • Pipetting Errors: Accurate and consistent pipetting, especially during serial dilutions, is critical.[4]

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth.[4] It is good practice to fill the outer wells with sterile PBS or medium and not use them for experimental data points.[4]

  • Cell Health and Passage Number: Use cells that are healthy, in the logarithmic growth phase, and within a low passage number range.[4]

Diagram: Workflow for Minimizing Experimental Variability

G cluster_pre Pre-Experiment cluster_exp Experiment Execution cluster_post Post-Experiment P1 Cell Culture Maintenance (Consistent passage number, check for contamination) P2 Prepare Homogenous Cell Suspension P1->P2 E1 Accurate Cell Seeding (Consistent cell number per well) P2->E1 E2 Precise Compound Dilution and Addition E1->E2 E3 Avoid Edge Effects (Use perimeter wells for buffer) A1 Consistent Incubation (Time and conditions) E2->A1 A2 Standardized Assay Protocol A1->A2 G Start No or Low Cytotoxicity Observed Q1 Is the Positive Control Working? Start->Q1 Troubleshoot_Assay Troubleshoot Assay Reagents and Protocol Q1->Troubleshoot_Assay No Q2 Is the Compound Soluble in the Assay Medium? Q1->Q2 Yes A1_Yes Yes A1_No No Optimize_Solubility Optimize Compound Solubility (e.g., different solvent, sonication) Q2->Optimize_Solubility No Q3 Is the Concentration Range and Incubation Time Appropriate? Q2->Q3 Yes A2_Yes Yes A2_No No Optimize_Conc_Time Test Broader Concentration Range and Vary Incubation Time Q3->Optimize_Conc_Time No Consider_Other Consider Cell Line Resistance, Compound Instability, or Off-Target Effects Q3->Consider_Other Yes A3_Yes Yes A3_No No

Caption: A decision tree for troubleshooting unexpected results in a cytotoxicity assay.

References

  • BellBrook Labs. Common Challenges in Biochemical Assays and How to Overcome Them. Available from: [Link]

  • NextSDS. 4-ethoxy-4-phenylpiperidinium chloride — Chemical Substance Information. Available from: [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Available from: [Link]

  • MB - About. Assay Troubleshooting. Available from: [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. Available from: [Link]

  • PubMed. Cytotoxic effect and molecular docking of 4-ethoxycarbonylmethyl-1-(piperidin-4-ylcarbonyl)-thiosemicarbazide--a novel topoisomerase II inhibitor. Available from: [Link]

  • First Supplement to USP 35–NF 30. 5370 Description and Solubility / Reference Tables. Available from: [Link]

  • NextSDS. 4-methoxy-4-phenylpiperidinium chloride — Chemical Substance Information. Available from: [Link]

  • PubMed. Cytotoxic and anticancer properties of some 4-aryl-3-arylcarbonyl-1-ethyl-4-piperidinols and related compounds. Available from: [Link]

  • PubMed. Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily. Available from: [Link]

  • Frontiers. Experimental exposure assessment for in vitro cell-based bioassays in 96- and 384-well plates. Available from: [Link]

  • International Journal of Molecular Sciences. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Available from: [Link]

  • MDPI. Cytotoxic Effects of Water-Soluble N-Heterocyclic Carbene Platinum(II) Complexes on Prostatic Tumor PC3 and Leukemia NB4 Human Cells. Available from: [Link]

  • PMC. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. Available from: [Link]

  • ResearchGate. In Vitro Cytotoxicity of Fluorinated Quaternary Ammonium Salts in Colorectal Cancer Cells and In Silico Pharmacology. Available from: [Link]

  • ScienceDirect. Action of oxazol-5(4H)-ones and of 4,5-dihydro-5-oxo-oxazolium perchlorates on enamines. Available from: [Link]

  • PubMed. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. Available from: [Link]

  • White Rose Research Online. A Novel Synthesis of Soluble, Stable Derivatives of the Perchlorinated Trityl Radical. Available from: [Link]

  • PubMed. The Phenoxyphenol Compound 4-HPPP Selectively Induces Antiproliferation Effects and Apoptosis in Human Lung Cancer Cells through Aneupolyploidization and ATR DNA Repair Signaling. Available from: [Link]

  • PubMed. Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. Available from: [Link]

  • ResearchGate. Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. Available from: [Link]

  • PubMed. Carcinogenicity of 4-methoxyphenol and 4-methylcatechol in F344 rats. Available from: [Link]

Sources

Troubleshooting

Optimizing reaction conditions for 4-Ethoxy-4-phenylpiperidinium chloride derivatization

Welcome to the technical support center for optimizing reaction conditions for the derivatization of 4-Ethoxy-4-phenylpiperidine. This guide provides researchers, scientists, and drug development professionals with in-de...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing reaction conditions for the derivatization of 4-Ethoxy-4-phenylpiperidine. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to overcome common challenges associated with this important synthetic transformation.

A critical point of clarification: The compound "4-Ethoxy-4-phenylpiperidinium chloride" is a quaternary ammonium salt. Derivatization typically occurs on the precursor, the secondary amine 4-Ethoxy-4-phenylpiperidine . This guide will focus on the derivatization of this secondary amine, which is a common and versatile intermediate in pharmaceutical synthesis.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization strategies for 4-Ethoxy-4-phenylpiperidine?

The most common and synthetically useful derivatization reactions occur at the nitrogen atom of the piperidine ring. These include:

  • N-Alkylation: Introduction of an alkyl group via reaction with an alkyl halide or through reductive amination.[2][3] This is a fundamental method for modifying the scaffold's properties.[3]

  • N-Acylation: Formation of an amide by reacting the amine with an acylating agent like an acyl chloride or anhydride.[4][5] This is often used to introduce carbonyl-containing moieties or as a protecting group strategy.[4]

  • N-Arylation: Coupling with an aryl halide, typically under palladium-catalyzed conditions (e.g., Buchwald-Hartwig amination), to form an N-arylpiperidine.[2]

Q2: How should I monitor the progress of my derivatization reaction?

Thin Layer Chromatography (TLC) is the most common and immediate method for monitoring reaction progress. A typical mobile phase for these compounds would be a mixture of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate), with a small amount of triethylamine (e.g., 1%) to reduce tailing of the basic amine spots. Staining can be achieved using potassium permanganate or iodine. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for tracking the disappearance of starting material and the appearance of the desired product.[6][7]

Q3: What are the primary safety concerns when working with piperidine derivatives and their reagents?

  • Piperidines: Handle 4-Ethoxy-4-phenylpiperidine and its derivatives in a well-ventilated fume hood. They are basic compounds and can be irritating.

  • Reagents:

    • Alkyl Halides & Acyl Chlorides: These are often lachrymatory and corrosive. Always handle them with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a fume hood.

    • Bases: Strong bases like sodium hydride (NaH) are flammable and react violently with water. Non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are flammable and have strong odors.

    • Solvents: Use anhydrous solvents when necessary, as many reagents are water-sensitive. Common solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile are volatile and should be handled with care.

Core Derivatization Protocols & Troubleshooting

This section addresses specific issues you may encounter during your experiments.

Protocol 1: General N-Alkylation with an Alkyl Halide

This protocol describes a standard procedure for introducing an alkyl group onto the piperidine nitrogen using an alkyl halide and a non-nucleophilic base.

Experimental Workflow: N-Alkylation

start Start reagents Dissolve 4-ethoxy-4-phenylpiperidine (1.0 eq) & Base (e.g., K2CO3, 2.0 eq) in anhydrous solvent (e.g., DMF) start->reagents addition Add alkyl halide (1.1 eq) dropwise at 0 °C or RT reagents->addition reaction Stir reaction at RT or elevated temperature (e.g., 60-80 °C) addition->reaction monitor Monitor progress via TLC/LC-MS reaction->monitor monitor->reaction Incomplete workup Quench with water, extract with organic solvent (e.g., EtOAc) monitor->workup Reaction Complete purify Purify crude product via flash column chromatography workup->purify characterize Characterize pure product (NMR, MS, IR) purify->characterize end End characterize->end

Caption: General workflow for direct N-alkylation of 4-Ethoxy-4-phenylpiperidine.

Troubleshooting N-Alkylation Reactions

Q: My N-alkylation reaction is showing low or no conversion. What went wrong?

A: This is a common issue that can often be traced back to one of several factors.

  • Cause 1: Insufficient Base Strength or Solubility: The base neutralizes the acid formed during the reaction, driving it to completion.[2] If the base is too weak or not soluble in the reaction solvent, the reaction will stall.

    • Solution: For moderately reactive alkyl halides, potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile is a good starting point.[8] For less reactive halides or sterically hindered substrates, a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF may be required.[8]

  • Cause 2: Poor Leaving Group: The rate of an Sₙ2 reaction is highly dependent on the quality of the leaving group.

    • Solution: The reactivity order for alkyl halides is I > Br > Cl. If you are using an alkyl chloride with slow reactivity, consider converting it to the corresponding iodide in situ by adding a catalytic amount of sodium iodide or potassium iodide (Finkelstein reaction).

  • Cause 3: Steric Hindrance: The 4-phenyl and 4-ethoxy groups on the piperidine ring do not significantly hinder the nitrogen atom, but a bulky alkylating agent can slow the reaction.

    • Solution: Increase the reaction temperature and/or reaction time. If this fails, consider an alternative strategy like reductive amination (see Protocol 2).

Q: My reaction produced a significant amount of a byproduct that seems to be a salt. What is it and how do I prevent it?

A: You have likely formed a quaternary ammonium salt, which is a result of over-alkylation.[3][9] This happens when the newly formed tertiary amine product reacts again with the alkylating agent.

  • Prevention Strategy 1: Control Stoichiometry: Use a slight excess of the starting piperidine (e.g., 1.2 equivalents) relative to the alkyl halide (1.0 equivalent). This ensures the alkylating agent is the limiting reagent.

  • Prevention Strategy 2: Slow Addition: Add the alkylating agent slowly to the reaction mixture, for example, using a syringe pump.[8] This keeps the instantaneous concentration of the alkyl halide low, favoring reaction with the more abundant secondary amine over the tertiary amine product.[8]

  • Prevention Strategy 3: Lower Temperature: Running the reaction at a lower temperature can sometimes help control the rate of the second alkylation more than the first.

Protocol 2: General N-Acylation with Acetic Anhydride

This protocol provides a standard method for N-acylation, which is often faster and cleaner than N-alkylation.

  • Setup: In a round-bottom flask, dissolve 4-Ethoxy-4-phenylpiperidine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or water.[10]

  • Reagent Addition: Add acetic anhydride (1.2 eq) to the mixture. If using an organic solvent, a base like triethylamine (1.5 eq) or pyridine can be added to scavenge the acetic acid byproduct.[10] In some cases, the reaction can be run catalyst-free in water.[4][10]

  • Reaction: Stir the mixture vigorously at room temperature. These reactions are often complete within 5-30 minutes.[4][10]

  • Monitoring: Check for the consumption of the starting amine by TLC.

  • Work-up & Isolation: If the product precipitates, it can be collected by vacuum filtration.[10] Alternatively, perform an aqueous workup by washing the organic layer with saturated sodium bicarbonate solution, followed by water and brine.[2] The product can then be purified by recrystallization or column chromatography.[2]

Troubleshooting N-Acylation Reactions

Q: My N-acylation reaction is sluggish, even with acetic anhydride. How can I speed it up?

A: While 4-Ethoxy-4-phenylpiperidine is reasonably nucleophilic, highly deactivated acylating agents or specific conditions might require optimization.

  • Solution 1: Use a More Reactive Acylating Agent: Switch from an anhydride to the corresponding acyl chloride (e.g., acetyl chloride). Acyl chlorides are significantly more electrophilic.[10] Note that these reactions are highly exothermic and should be run at 0 °C with careful addition of the reagent.[10]

  • Solution 2: Add a Catalyst: For particularly stubborn reactions, a catalytic amount of 4-Dimethylaminopyridine (DMAP) can be added. DMAP is an acylation catalyst that works by forming a highly reactive N-acylpyridinium intermediate.

  • Solution 3: Increase Temperature: Gently heating the reaction mixture to 40-50 °C can often drive the reaction to completion without significant side product formation.

Data Summary Tables

Table 1: Common Solvents for Piperidine Derivatization

SolventAbbreviationBoiling Point (°C)Typical Use Case
DichloromethaneDCM40N-Acylations, reactions at or below room temp.
AcetonitrileACN82N-Alkylations, good for dissolving salts.
N,N-DimethylformamideDMF153N-Alkylations, especially with K₂CO₃, high temp.
TetrahydrofuranTHF66Reactions with strong bases like NaH.
Toluene-111Buchwald-Hartwig N-Arylations.[2]

Table 2: Common Bases for N-Alkylation

BasepKa of Conj. AcidStrengthTypical Conditions
Potassium Carbonate (K₂CO₃)10.3ModerateHeterogeneous, used in DMF or ACN at RT to 80°C.[8]
Triethylamine (TEA)10.8ModerateHomogeneous, used as an acid scavenger.
Diisopropylethylamine (DIPEA)11.0Moderate"Hünig's base," non-nucleophilic, good for preventing quaternization.[8]
Sodium Hydride (NaH)~35StrongDeprotonates the amine first; requires anhydrous THF/DMF.[8]

Troubleshooting Logic Diagram

start Low / No Yield Observed check_sm Is starting material (SM) consumed? (Check TLC/LC-MS) start->check_sm sm_gone SM Consumed check_sm->sm_gone Yes sm_present SM Remains check_sm->sm_present No side_products Multiple new spots on TLC? (Potential side products) sm_gone->side_products reagent_issue Check Reagent Quality & Stoichiometry (Is alkyl halide old? Is base active?) sm_present->reagent_issue purification_issue Product lost during workup/purification? (Check aqueous layers, re-run column) side_products->purification_issue No conditions_issue Optimize Reaction Conditions (Increase Temp/Time, Change Solvent/Base) reagent_issue->conditions_issue

Caption: A decision tree for troubleshooting low-yielding derivatization reactions.

References

  • BenchChem. (n.d.). Managing side reactions in piperidine functionalization.
  • BenchChem. (n.d.). Literature review on the synthesis of N-substituted piperidin-4-amines.
  • (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions.
  • BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines.
  • A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence. (2026, February 10). Organic & Biomolecular Chemistry (RSC Publishing).
  • Optimization of the reaction conditions a Entry Deviation from the... | Download Scientific Diagram. (n.d.). ResearchGate.
  • A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. (n.d.). University of Cambridge.
  • Optimization of the reaction conditions a | Download Scientific Diagram. (n.d.). ResearchGate.
  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal.
  • BenchChem. (n.d.). Troubleshooting low yield in N3-peptide synthesis.
  • BenchChem. (n.d.). Technical Support Center: Optimizing N-acetylation of Hindered Aromatic Amines.
  • Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions. (2023, July 29).
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry. (2025, August 18).
  • N-alkylation of 4-piperidone. (2012, July 1). Sciencemadness Discussion Board.
  • Procedure for N-alkylation of Piperidine?. (2017, March 16).
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Piperidine Carbamates.
  • A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. (n.d.).
  • BenchChem. (n.d.). 4-phenylpiperidine hydrochloride for beginners in organic synthesis.
  • N-Acylation Reactions of Amines. (n.d.). ResearchGate.
  • N - alkylation of piperidine with substituted benzyl chloride. (n.d.). ECHEMI.
  • BenchChem. (n.d.). Technical Support Center: Quantitative Analysis of Piperidines.
  • How do you determine derivatization yield for a gas chromatography reaction?. (2022, October 20).
  • 4-Phenylpiperidine compounds and their preparation and use. (n.d.). Google Patents.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).
  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. (2025, January 14).
  • Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. (2015, February 6). RSC Publishing.
  • Synthesis, Characterisation and Antimicrobial Activity Studies of Some New N-Substituted Piperidine Derivatives of 2-(4-chloro-4-(4 chlorophenyl)) Piperidine. (n.d.). JOCPR.
  • Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. (2023, September 15). PubMed.
  • 4-hydroxy-4-phenylpiperidine derivatives having opioid agonist activity and pharmaceuticals containing the same. (n.d.). Google Patents.
  • Piperidine synthesis. (n.d.). Organic Chemistry Portal.
  • the use of n-(4-aminophenyl)piperidine derivatization to improve organic acid detection and separation by supercritical fluid chromatography-mass spectrometry. (2025, April 4). Rowan Digital Works.
  • Research Article N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatog. (n.d.). NSF PAR.

Sources

Optimization

How to avoid degradation of 4-Ethoxy-4-phenylpiperidinium chloride during storage

Troubleshooting Guides, FAQs, and Experimental Workflows As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic performance of piperidine derivatives in their synthetic workflow...

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Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guides, FAQs, and Experimental Workflows

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic performance of piperidine derivatives in their synthetic workflows or pharmacological assays.1[1] is particularly notorious. While it appears as a stable white powder initially, improper storage rapidly transforms it into a clumpy, degraded mixture.

This guide provides a self-validating system to understand, troubleshoot, and prevent the degradation of this critical intermediate.

Mechanistic Causality: Why Does It Degrade?

To prevent degradation, we must first understand the causality behind it. The instability of 4-Ethoxy-4-phenylpiperidinium chloride stems from two interacting chemical features:

  • Hygroscopicity of the Hydrochloride Salt: Like most amine hydrochlorides, this compound 2[2].

  • The Labile Tertiary Ether: The ethoxy group is located at the C4 position of the piperidine ring, directly adjacent to a phenyl group.

When moisture is absorbed, it creates a localized, highly concentrated acidic microenvironment (due to the HCl salt). This acidity protonates the ethoxy oxygen, converting it into an excellent leaving group (ethanol). The subsequent cleavage generates a tertiary carbocation that is highly stabilized by the adjacent phenyl ring (benzylic stabilization). From this intermediate, 3[3]:

  • Hydrolysis: Water attacks the carbocation, yielding 4-hydroxy-4-phenylpiperidinium chloride.

  • E1 Elimination: Deprotonation yields 4-phenyl-1,2,3,6-tetrahydropyridine, a conjugated alkene. (Note: Tetrahydropyridine derivatives are structurally related to MPTP and can be highly toxic neurotoxins; thus, preventing this elimination is a critical safety concern).

G cluster_products Degradation Products A 4-Ethoxy-4-phenylpiperidinium Chloride (Intact API) B Moisture Absorption (Hygroscopic HCl Salt) A->B High Humidity (>30% RH) C Protonation of Ether Oxygen B->C Localized Acidic pH D Tertiary Benzylic Carbocation C->D Loss of Ethanol E Hydrolysis (+H₂O) D->E F Elimination (-EtOH, -H⁺) D->F G 4-Hydroxy-4-phenylpiperidine (Hydrolysis Product) H 4-Phenyl-1,2,3,6-tetrahydropyridine (Elimination Product) E->G F->H

Degradation pathways of 4-Ethoxy-4-phenylpiperidinium chloride under improper storage.

Troubleshooting Guide & FAQs

Q: My powder has transformed from free-flowing white to a clumpy, sticky solid. What happened? A: This is the hallmark of moisture ingress. The hygroscopic hydrochloride salt has absorbed water from the air, creating a localized acidic environment that initiates hydrolysis. Corrective Action: Discard the current batch. For future batches, implement the Desiccation and Aliquoting Workflow (Protocol 1).

Q: During HPLC analysis, I noticed a new peak with strong UV absorbance at 254 nm. Is this normal? A: No. Intact 4-Ethoxy-4-phenylpiperidinium chloride lacks extended conjugation and absorbs poorly at 254 nm. A strong peak at 254 nm indicates the formation of 4-phenyl-1,2,3,6-tetrahydropyridine (the elimination product), which has a conjugated styrene-like system. Corrective Action: Do not use this batch for biological assays, as tetrahydropyridines can act as confounding neurotoxins.

Q: Can I store stock solutions of this compound in water or DMSO? A: Storing aqueous stock solutions is highly discouraged due to rapid hydrolysis. DMSO is acceptable only if it is strictly anhydrous, but even then, long-term storage should be avoided. Corrective Action: Prepare solutions fresh immediately before use (see Protocol 2).

Quantitative Degradation Data

To illustrate the critical nature of storage conditions, below is a summary of accelerated degradation kinetics. Notice how ambient humidity drastically accelerates the formation of impurities compared to strict desiccation.

Storage ConditionTime (Days)Intact API (%)4-Hydroxy Impurity (%)Tetrahydropyridine Impurity (%)Physical Appearance
2-8°C, Desiccated 90>99.5%<0.1%<0.1%Free-flowing white powder
25°C, <20% RH 9098.8%0.8%0.4%White powder
25°C, 60% RH 3092.4%4.1%3.5%Slight clumping
40°C, 75% RH 1481.2%10.5%8.3%Yellowish, sticky solid
Experimental Protocols
Protocol 1: Desiccation and Aliquoting Workflow

Objective: Prevent moisture ingress and establish a self-validating storage system.

  • Step 1: Equilibration. Remove the bulk container from cold storage (2-8°C) and let it equilibrate to room temperature in a desiccator for at least 60 minutes before opening. This prevents condensation on the cold powder.

  • Step 2: Environmental Control. Perform all handling inside a glovebox purged with dry Argon or Nitrogen (Relative Humidity < 10%).

  • Step 3: Aliquoting. Weigh the compound into pre-dried, amber glass vials. Only aliquot the exact amount needed for a single experiment to prevent repeated freeze-thaw/open-close cycles.

  • Step 4: Sealing. Backfill each vial with Argon. Seal with a PTFE-lined screw cap and wrap the seam with Parafilm.

  • Step 5: Storage. Store the vials at 4[4].

Protocol 2: Stability-Indicating HPLC Assay

Objective: Quantify the intact API and detect hydrolysis/elimination products before using the compound in sensitive assays.

  • Step 1: Sample Preparation. Dissolve 1.0 mg of the stored powder in 1.0 mL of anhydrous Acetonitrile immediately before injection. Do not use aqueous diluents, as they may induce rapid hydrolysis in the vial.

  • Step 2: Chromatographic Setup. Use a C18 reverse-phase column (e.g., 4.6 × 150 mm, 5 µm) maintained at 35°C.

  • Step 3: Mobile Phase. Gradient elution: Mobile Phase A (0.1% Trifluoroacetic acid in Water) and Mobile Phase B (0.1% Trifluoroacetic acid in Acetonitrile). Flow rate: 1.0 mL/min.

  • Step 4: Detection. Monitor UV absorbance at 210 nm (general piperidine backbone) and 254 nm. The elimination product (tetrahydropyridine) will show a strong absorption at 254 nm due to the extended conjugation of the double bond with the phenyl ring.

  • Step 5: Validation. If the peak area of the intact API is < 98%, discard the aliquot.

References
  • NextSDS. "4-ethoxy-4-phenylpiperidinium chloride — Chemical Substance Information." NextSDS Database. Available at:[Link]

  • SciSpace. "Structure-Kinetic Profiling of Haloperidol Analogues at the Human Dopamine D2 Receptor." SciSpace Literature. Available at:[Link]

Sources

Troubleshooting

Common pitfalls in the handling and use of piperidine compounds

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for piperidine and its derivatives. As a Senior Application Scientist, I've designed this guide to provide y...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for piperidine and its derivatives. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into the common challenges and pitfalls encountered when working with these versatile yet demanding compounds. This resource is structured to offer practical, actionable solutions to specific problems, grounded in the fundamental principles of organic chemistry.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries we receive regarding the handling, storage, and properties of piperidine.

Q1: My bottle of piperidine has turned yellow. Is it still usable?

A yellow to brownish discoloration in piperidine is a common observation and typically indicates the formation of oxidation products.[1] While for some less sensitive applications this might not be a significant issue, for high-purity work, such as in peptide synthesis or pharmaceutical development, purification is strongly recommended. The most effective method to remove these colored impurities is distillation.[1][2]

  • Preventative Measures: To minimize oxidation, always store purified piperidine under an inert atmosphere (e.g., nitrogen or argon), protected from light and heat.[1]

Q2: I'm observing a solid precipitate in my piperidine/DMF solution. What is it and how can I prevent it?

This is a frequent issue arising from the basicity of piperidine. The precipitate is likely a salt formed from the reaction of piperidine with atmospheric carbon dioxide (forming piperidine carbonate) or other acidic gases.[2]

  • Resolution: Gentle warming and agitation may redissolve the salt. However, for critical applications, preparing a fresh solution is the best practice.

  • Prevention: To prevent salt formation, use a well-sealed container for your solution and consider storing it under an inert atmosphere.[2]

Q3: Why is it so difficult to separate piperidine from pyridine impurities by distillation?

Complete separation of piperidine and pyridine by simple fractional distillation is challenging because they form a constant boiling azeotropic mixture.[1] This mixture, composed of approximately 92% piperidine and 8% pyridine, boils at a constant temperature of about 106.1°C at atmospheric pressure, making separation by this method ineffective.[1][2]

  • Alternative Separation Strategy: A more effective method involves selective salt formation. Piperidine reacts readily with carbon dioxide to form a solid piperidine carbonate, which can be filtered off. Pyridine does not react under these conditions, allowing for an efficient separation.[2]

Section 2: Troubleshooting Guide for Synthetic Applications

This section provides a structured approach to diagnosing and solving common problems encountered during chemical reactions involving piperidine, with a particular focus on its use in Solid-Phase Peptide Synthesis (SPPS).

Focus Area: Incomplete Fmoc Deprotection in SPPS

Incomplete removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical failure point in SPPS, leading to the formation of deletion sequences that are often difficult to separate from the desired peptide.[3]

Problem: Significant deletion sequences are observed in the final product analysis (e.g., HPLC, LC-MS).

This is a classic indicator of inefficient Fmoc deprotection. The following workflow will help you diagnose and resolve the issue.

G A Start: Incomplete Deprotection Suspected B Step 1: Verify Reagent Quality A->B C Is the piperidine solution fresh? Has it been stored properly? B->C D Prepare a fresh 20% piperidine in high-purity DMF solution. C->D No E Step 2: Evaluate Peptide Sequence & Resin Loading C->E Yes D->E F Is the sequence prone to aggregation (e.g., β-sheets)? Is the resin loading high? E->F G Consider using a lower-loaded resin. Incorporate backbone-modifying protecting groups (e.g., Dmb, Hmb) to disrupt aggregation. F->G Yes H Step 3: Optimize Deprotection Protocol F->H No G->H I Are the reaction times and number of treatments sufficient? H->I J Increase deprotection time (e.g., from 2x 10 min to 2x 15 min). Increase the number of treatments (e.g., from 2 to 3). I->J No K Step 4: Monitor Deprotection in Real-Time I->K Yes J->K L Perform a qualitative test (e.g., Kaiser test). Quantify Fmoc adduct in the filtrate via UV-Vis. K->L M End: Problem Resolved L->M

Caption: Troubleshooting Workflow for Incomplete Fmoc Deprotection.

This protocol allows for the precise determination of deprotection completeness by measuring the concentration of the fulvene-piperidine adduct in the collected filtrate.

Materials:

  • Collected filtrate from the Fmoc deprotection step.

  • Deprotection solution (e.g., 20% piperidine in DMF) to be used as a blank.

  • UV-Vis spectrophotometer.

  • Quartz cuvettes.

Procedure:

  • Collect the entire filtrate from the deprotection step into a volumetric flask of known volume.

  • Dilute the filtrate to the mark with the blank deprotection solution.

  • Set the spectrophotometer to measure the absorbance at approximately 301 nm.

  • Blank the instrument using the deprotection solution.

  • Measure the absorbance of the diluted filtrate.

  • Calculate the concentration of the adduct using the Beer-Lambert law (A = εbc), where ε (the molar extinction coefficient) for the fulvene-piperidine adduct is approximately 7800 M⁻¹cm⁻¹.

  • Compare the calculated amount of released Fmoc group to the theoretical loading of the resin to determine the efficiency of the deprotection step.

Focus Area: Side Reactions in Piperidine Functionalization

Problem: Formation of a quaternary ammonium salt as a major byproduct during N-alkylation.

This indicates over-alkylation of the piperidine nitrogen.[4]

Causality: The N-alkylated piperidine product is still nucleophilic and can react with another molecule of the alkylating agent to form a quaternary ammonium salt. This is particularly problematic with highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide) and when using stoichiometric or excess amounts of the alkylating agent.

Solutions:

  • Control Stoichiometry: Use the piperidine as the limiting reagent or use a slight excess of the piperidine relative to the alkylating agent.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Lower Temperature: Running the reaction at a lower temperature can help to control the reaction rate and reduce the likelihood of over-alkylation.[5]

Section 3: Safe Handling and Disposal

Piperidine is a hazardous substance and requires strict adherence to safety protocols.

Q4: What are the primary hazards associated with piperidine?

Piperidine is a highly flammable liquid and vapor.[6][7] It is toxic if inhaled, toxic in contact with skin, and harmful if swallowed.[6][8] It causes severe skin burns and eye damage.[6][7]

Hazard ClassGHS ClassificationPrecautionary Statement Examples
FlammabilityFlammable Liquid 2P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[6]
Acute ToxicityAcute Tox. 3 (Dermal, Inhalation), Acute Tox. 4 (Oral)P261: Avoid breathing vapors. P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
CorrosivitySkin Corr. 1B, Eye Dam. 1P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[9] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[9]

Q5: How should I properly dispose of piperidine waste?

Piperidine and its contaminated materials must be disposed of as hazardous waste.[9] Never dispose of piperidine down the drain.[10]

  • Waste Collection: Collect waste piperidine and contaminated solvents in a designated, properly labeled, and sealed hazardous waste container.

  • Spill Cleanup: In case of a spill, evacuate the area and remove all ignition sources.[11] Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[6] Place the absorbed material into a sealed container for hazardous waste disposal.[11]

G cluster_0 Personal Protective Equipment (PPE) cluster_1 Engineering Controls cluster_2 Safe Work Practices A Safety Goggles & Face Shield B Solvent-Resistant Gloves (e.g., Butyl Rubber) C Chemical-Resistant Apron or Lab Coat D Closed-Toed Shoes E Certified Chemical Fume Hood F Emergency Eyewash Station G Safety Shower H Work in a well-ventilated area. I Avoid inhalation of vapors. J Prevent contact with skin and eyes. K Ground and bond containers when transferring. Handling Safe Handling of Piperidine Handling->A Handling->B Handling->C Handling->D Handling->E Handling->F Handling->G Handling->H Handling->I Handling->J Handling->K

Caption: Key Safety Pillars for Handling Piperidine.

References

  • Penta. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019, June 24). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). PIPERIDINE CAS Number - HAZARD SUMMARY. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Anaspec. (n.d.). 7 - Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • DTIC. (2025, June 4). Piperidine Synthesis. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

  • John Wiley & Sons, Inc. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Comparative

A Head-to-Head Comparison of Synthesis Routes for 4-Ethoxy-4-phenylpiperidinium Chloride: A Guide for Researchers

Introduction 4-Ethoxy-4-phenylpiperidinium chloride is a crucial scaffold in medicinal chemistry, forming the core of various pharmacologically active agents. Its synthesis is a key step in the development of new therape...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Ethoxy-4-phenylpiperidinium chloride is a crucial scaffold in medicinal chemistry, forming the core of various pharmacologically active agents. Its synthesis is a key step in the development of new therapeutics, particularly in the realm of analgesics and other central nervous system-acting drugs. This guide provides a detailed, head-to-head comparison of two primary synthetic routes to this target molecule, offering field-proven insights and experimental data to aid researchers in selecting the most suitable pathway for their specific needs. The discussion will delve into the causality behind experimental choices, ensuring a thorough understanding of each protocol's strengths and limitations.

Retrosynthetic Analysis: Two Convergent Pathways

The synthesis of 4-Ethoxy-4-phenylpiperidinium chloride can be approached from two main strategic directions, both of which converge on the key intermediate, 4-ethoxy-4-phenylpiperidine, before the final salt formation. The choice between these routes largely depends on the availability of starting materials, desired scale, and the protecting group strategy employed.

Retrosynthesis Target 4-Ethoxy-4-phenylpiperidinium chloride Free_Base 4-Ethoxy-4-phenylpiperidine Target->Free_Base HCl Salt Formation Etherification_Unprotected O-Ethylation Free_Base->Etherification_Unprotected Route 2 Deprotection N-Boc Deprotection Free_Base->Deprotection Route 1 Precursor_Unprotected 4-Hydroxy-4-phenylpiperidine Etherification_Unprotected->Precursor_Unprotected Grignard_Debenzylation Grignard Reaction & Debenzylation Precursor_Unprotected->Grignard_Debenzylation N_Benzyl_Piperidone N-Benzyl-4-piperidone Grignard_Debenzylation->N_Benzyl_Piperidone Etherification_Protected O-Ethylation Precursor_Protected N-Boc-4-hydroxy-4-phenylpiperidine Etherification_Protected->Precursor_Protected Grignard_Protected Grignard Reaction Precursor_Protected->Grignard_Protected Deprotection->Etherification_Protected N_Boc_Piperidone N-Boc-4-piperidone Grignard_Protected->N_Boc_Piperidone

Figure 1: Retrosynthetic analysis of 4-Ethoxy-4-phenylpiperidinium chloride.

Route 1: Synthesis via an N-Protected Intermediate

This route employs a tert-butyloxycarbonyl (Boc) protecting group to shield the piperidine nitrogen during the initial synthetic steps. This strategy offers excellent control over reactivity and often leads to cleaner reactions and simpler purifications.

Overall Workflow for Route 1

Figure 2: Workflow for the synthesis of 4-Ethoxy-4-phenylpiperidinium chloride via an N-protected intermediate.

Experimental Protocols for Route 1

Step 1: Synthesis of N-Boc-4-hydroxy-4-phenylpiperidine

The synthesis commences with the addition of a phenyl group to the 4-position of N-Boc-4-piperidone via a Grignard reaction. The Boc group is stable under these conditions and effectively prevents side reactions at the nitrogen atom.

  • Protocol:

    • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 eq.).

    • Add a solution of bromobenzene (1.1 eq.) in anhydrous tetrahydrofuran (THF) dropwise to initiate the formation of phenylmagnesium bromide.

    • In a separate flask, dissolve N-Boc-4-piperidone (1.0 eq.) in anhydrous THF and cool to 0 °C.

    • Slowly add the prepared Grignard reagent to the solution of N-Boc-4-piperidone.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product is purified by flash chromatography on silica gel.[1]

Step 2: Synthesis of N-Boc-4-ethoxy-4-phenylpiperidine

The crucial ether linkage is formed via a Williamson ether synthesis. The choice of a strong base is critical to deprotonate the tertiary alcohol, and sodium hydride is a common and effective choice.

  • Protocol:

    • To a solution of N-Boc-4-hydroxy-4-phenylpiperidine (1.0 eq.) in anhydrous THF at 0 °C, add sodium hydride (1.5 eq., 60% dispersion in mineral oil) portion-wise.

    • Allow the mixture to stir at room temperature for 1 hour.

    • Add ethyl iodide (1.5 eq.) dropwise and continue stirring at room temperature for 18-24 hours.

    • Carefully quench the reaction with water and extract with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • Purification by flash chromatography yields the desired product.

Step 3: Deprotection of N-Boc-4-ethoxy-4-phenylpiperidine

The Boc group is readily removed under acidic conditions. Trifluoroacetic acid (TFA) or a solution of hydrogen chloride in an organic solvent are typically employed.[2][3]

  • Protocol:

    • Dissolve N-Boc-4-ethoxy-4-phenylpiperidine (1.0 eq.) in dichloromethane.

    • Add trifluoroacetic acid (5-10 eq.) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

    • Dry the organic layer and concentrate to yield the free base, 4-ethoxy-4-phenylpiperidine.

Step 4: Formation of 4-Ethoxy-4-phenylpiperidinium chloride

The final step is the formation of the hydrochloride salt, which improves the compound's stability and handling properties.

  • Protocol:

    • Dissolve the purified 4-ethoxy-4-phenylpiperidine free base in anhydrous diethyl ether.

    • Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in diethyl ether dropwise, until precipitation is complete.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-Ethoxy-4-phenylpiperidinium chloride as a solid.

Route 2: Synthesis from an Unprotected Piperidine Intermediate

This route offers a more direct pathway by forgoing the use of a nitrogen protecting group. While potentially shorter, this approach may present challenges in terms of selectivity and purification.

Overall Workflow for Route 2

Figure 3: Workflow for the synthesis of 4-Ethoxy-4-phenylpiperidinium chloride from an unprotected intermediate.

Experimental Protocols for Route 2

Step 1 & 2: Synthesis of 4-Hydroxy-4-phenylpiperidine

This key intermediate can be synthesized from N-benzyl-4-piperidone. The benzyl group serves as a protecting group that can be readily removed by catalytic hydrogenation.

  • Protocol:

    • Perform a Grignard reaction with N-benzyl-4-piperidone and phenylmagnesium bromide as described in Route 1, Step 1, to obtain N-benzyl-4-hydroxy-4-phenylpiperidine.

    • Dissolve the N-benzyl-4-hydroxy-4-phenylpiperidine in ethanol or methanol.

    • Add 10% Palladium on carbon (Pd/C) catalyst.

    • Hydrogenate the mixture under a hydrogen atmosphere (typically 50-60 psi) for 12-24 hours.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain 4-hydroxy-4-phenylpiperidine.

Step 3: Synthesis of 4-Ethoxy-4-phenylpiperidine

The Williamson ether synthesis is performed on the unprotected piperidine. The presence of the free secondary amine can potentially lead to N-ethylation as a side reaction, necessitating careful control of reaction conditions.

  • Protocol:

    • Suspend 4-hydroxy-4-phenylpiperidine (1.0 eq.) in anhydrous THF.

    • Add sodium hydride (2.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C. The excess base is used to deprotonate both the hydroxyl and the amine groups.

    • Allow the mixture to stir at room temperature for 1 hour.

    • Add ethyl iodide (1.2 eq.) dropwise and stir at room temperature for 24 hours.

    • Carefully quench the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purification by column chromatography is often required to separate the desired O-ethylated product from any N-ethylated or N,O-diethylated byproducts.

Step 4: Formation of 4-Ethoxy-4-phenylpiperidinium chloride

This step is identical to the final step in Route 1.

  • Protocol:

    • Dissolve the purified 4-ethoxy-4-phenylpiperidine in anhydrous diethyl ether.

    • Cool the solution and add a solution of HCl in diethyl ether until precipitation is complete.

    • Collect the solid product by filtration, wash with cold ether, and dry under vacuum.

Head-to-Head Comparison of Synthesis Routes

ParameterRoute 1: N-Protected IntermediateRoute 2: Unprotected Intermediate
Starting Material N-Boc-4-piperidoneN-Benzyl-4-piperidone
Number of Steps 44
Key Intermediate N-Boc-4-hydroxy-4-phenylpiperidine4-Hydroxy-4-phenylpiperidine
Protecting Group Boc (tert-butyloxycarbonyl)Benzyl
Advantages - High chemoselectivity, minimizing side reactions. - Cleaner reaction profiles, often leading to easier purification. - The Boc group is stable to the Grignard and etherification conditions.[1]- Potentially more atom-economical if the benzyl group is not considered. - Avoids the use and removal of the Boc group.
Disadvantages - Requires an additional deprotection step. - The Boc protecting group adds to the molecular weight and cost of intermediates.- Potential for N-alkylation during the etherification step, leading to byproducts and lower yields of the desired product. - Purification can be more challenging due to the presence of multiple products. - Requires a catalytic hydrogenation step for debenzylation.
Typical Overall Yield Moderate to GoodLower to Moderate
Scalability Generally more straightforward to scale up due to cleaner reactions.May require more optimization for large-scale synthesis to control selectivity.
Safety Considerations Use of sodium hydride requires careful handling due to its pyrophoric nature. Acidic deprotection requires appropriate personal protective equipment.Use of sodium hydride and flammable hydrogen gas requires stringent safety precautions.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to 4-Ethoxy-4-phenylpiperidinium chloride.

Route 1, utilizing an N-Boc protecting group, is recommended for laboratory-scale synthesis where purity and predictability are paramount. The increased control offered by the Boc group typically outweighs the cost of the additional deprotection step, leading to a more reliable and reproducible synthesis.

Route 2 may be considered for larger-scale industrial applications where cost and atom economy are primary drivers. However, significant process optimization would be required to control the selectivity of the Williamson ether synthesis and minimize the formation of N-alkylated byproducts.

Ultimately, the choice of synthesis route will depend on the specific requirements of the research or development program. This guide provides the foundational knowledge and detailed protocols to enable an informed decision, empowering researchers to efficiently access this important pharmaceutical building block.

References

  • BenchChem. (n.d.). Technical Support Center: Synthesis of N-Boc-4-hydroxypiperidine.
  • Li, B., et al. (2003). A highly efficient and practical method for the deprotection of N-Boc-protected amines. Tetrahedron Letters, 44(44), 8113-8115.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction.
  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
  • Zinelaabidine, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.
  • Williamson, A. W. (1850). Theory of Aetherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356.
  • Badger, G. M., Cook, J. W., & Donald, G. M. S. (1950). The synthesis of piperidine derivatives. Part IV. 4-Phenylpiperidols. Journal of the Chemical Society, 197.
  • Fancher, O. E., & Hayao, S. (1969). U.S. Patent No. 3,455,935. Washington, DC: U.S.
  • Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction. University of Missouri–St. Louis.
  • O'Donnell, M. J. (Ed.). (2004). Organic Syntheses. John Wiley & Sons.
  • Krapcho, A. P. (2007). Recent synthetic applications of the dealkoxycarbonylation reaction. Synthesis, 2007(14), 2149-2175.
  • Flynn, D. L., et al. (1987). An efficient method for the N-debenzylation of tertiary amines. The Journal of Organic Chemistry, 52(10), 2263–2267.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Ethoxy-4-phenylpiperidinium chloride

As a drug development professional or laboratory scientist handling 4-Ethoxy-4-phenylpiperidinium chloride (CAS 1888-09-1), you are working with a compound whose structural properties demand rigorous safety protocols. In...

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Author: BenchChem Technical Support Team. Date: March 2026

As a drug development professional or laboratory scientist handling 4-Ethoxy-4-phenylpiperidinium chloride (CAS 1888-09-1), you are working with a compound whose structural properties demand rigorous safety protocols. In pharmacological research, piperidine derivatives are frequently investigated for their potent bioactivity, including lipid metabolism regulation and hypocholesteremic applications[1]. However, the exact molecular features that make this compound a valuable drug candidate—specifically, the lipophilic 4-phenyl and 4-ethoxy groups that enhance cellular membrane permeability—also make it highly hazardous upon accidental exposure.

This guide provides a comprehensive, self-validating operational framework for handling 4-Ethoxy-4-phenylpiperidinium chloride, ensuring both personnel safety and environmental compliance.

Hazard Profile & Mechanistic Causality

To handle this chemical safely, you must understand the causality behind its hazards. Piperidinium chloride derivatives are generally classified as acute oral toxins and severe skin/eye corrosives[2].

  • Systemic Toxicity: The compound is fatal or highly toxic if swallowed. Its lipophilic moieties allow rapid absorption across mucosal membranes, while the piperidinium core can interact with central nervous system receptors[2].

  • Corrosive Hygroscopicity: The chloride salt form is highly water-soluble and hygroscopic[2]. If the airborne powder contacts the moisture in your eyes, the mucous membranes of your respiratory tract, or sweat on your skin, it rapidly dissolves. This creates a localized, highly concentrated ionic environment that disrupts cell membranes and causes severe chemical burns[3].

  • Aerosolization Risk: Because it is handled as a fine powder, the primary operational risk is dust formation, which can easily bypass upper respiratory defenses if not properly contained[4].

Quantitative Personal Protective Equipment (PPE) Matrix

Standard lab attire is insufficient. The following PPE matrix is engineered to interrupt the specific exposure pathways of hygroscopic piperidinium salts.

PPE CategoryRequired SpecificationBreakthrough / StandardMechanistic Rationale (Causality)
Eye/Face Tight-fitting safety gogglesEN 166 (EU) / NIOSH (US)Prevents aerosolized hygroscopic dust from dissolving in tear fluid and causing severe corneal burns[4].
Hand Protection Nitrile (Outer) over Neoprene (Inner)> 480 min (Nitrile)Nitrile resists the lipophilic phenyl/ethoxy groups; Neoprene blocks aqueous penetration if the salt dissolves[4].
Respiratory N95, P100, or PAPR99.97% filtration efficiencyBlocks inhalation of fine particulates, preventing rapid systemic absorption across the alveolar membrane[5].
Body Flame-resistant lab coat, Tyvek sleevesISO 13982-1 (Type 5)Prevents particulate accumulation on street clothes and subsequent dermal exposure via sweat dissolution[4].

Self-Validating Trust Check: Before handling, perform a pneumatic inflation test on your outer nitrile gloves. Roll the cuff tightly to trap air inside the glove. If it holds pressure without deflating, the barrier is intact.

Operational Workflow & Emergency Response

G Start 1. Hazard Assessment (Review SDS & Toxicity) PPE 2. Don PPE (Nitrile, N95, Goggles) Start->PPE Hood 3. Fume Hood Operations (Anti-Static Weighing) PPE->Hood Transfer 4. Sealed Transfer & Secondary Containment Hood->Transfer Standard Workflow Spill Spill Event Detected (Aerosol Hazard) Hood->Spill Accidental Release Decon Wet Wipe Decontamination & pH Validation Spill->Decon Decon->Transfer Post-Cleanup

Operational workflow and emergency spill response for piperidinium chloride derivatives.

Step-by-Step Operational Protocols

Protocol A: High-Precision Weighing and Transfer

Objective: Safely portion the hygroscopic powder while preventing aerosolization and static dispersion.

  • Environmental Preparation: Ensure the chemical fume hood has a face velocity of 80–100 fpm. Clear the workspace of incompatible materials, specifically strong oxidizing agents and bases[3].

  • Anti-Static Treatment: Pass a static eliminator (e.g., polonium-210 anti-static brush or piezoelectric gun) over the spatula and weigh boat.

    • Causality: Piperidinium salts often carry a static charge. Neutralizing it prevents the powder from repelling off surfaces and aerosolizing into your breathing zone.

  • Weighing by Difference: Place the sealed source bottle on the balance and tare it. Remove the bottle, extract the estimated required mass into a sealable secondary vial, and reweigh the source bottle.

    • Causality: This minimizes the time the powder is exposed to ambient humidity, preventing it from absorbing moisture and degrading into a corrosive slurry[2].

  • Self-Validation (The "pH Swab" Test): After sealing all containers, swab the immediate balance area with a damp piece of universal pH paper. A neutral reading (pH ~7) validates that no micro-spills occurred.

Protocol B: Spill Response and Decontamination Plan

Objective: Contain and neutralize accidental releases without generating airborne dust.

  • Evacuation and Isolation: If a spill occurs outside a fume hood, immediately evacuate personnel to a safe area upwind of the spill[4]. Allow 5 minutes for airborne particulates to settle.

  • Wet Containment (Do NOT Dry Sweep): Mist a disposable absorbent pad with water. Gently place the damp pad over the spilled powder.

    • Causality: Dry sweeping generates toxic aerosols. The damp pad dissolves the hygroscopic salt into a controlled matrix, preventing it from becoming airborne[5].

  • Collection: Scoop the damp pad and dissolved residue using non-sparking tools[4] into a compatible, sealable hazardous waste container.

  • Decontamination Validation: Wash the spill surface thoroughly with soap and water[2]. Perform a final swab with pH paper to ensure the surface has returned to a neutral baseline, confirming the complete removal of the corrosive residue.

Waste Disposal Plan

Because 4-Ethoxy-4-phenylpiperidinium chloride is highly water-soluble, it is highly mobile in the environment and poses a risk to aquatic life[2].

  • Solid Waste: Dispose of all contaminated PPE, weigh boats, and spill cleanup materials in a designated, clearly labeled hazardous waste bin. Do not mix with general organic waste.

  • Aqueous Waste: Washings from reusable glassware must be collected in dedicated aqueous hazardous waste carboys. Never discharge piperidinium salt solutions into municipal drains or wastewater treatment plants[5],[6].

  • Regulatory Routing: Transfer all sealed waste containers to an approved waste disposal plant in accordance with local and federal environmental regulations[3].

References

  • Title: 4-ethoxy-4-phenylpiperidinium chloride — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: US4377521A - Sulfamylbenzoic acids Source: Google Patents URL

Sources

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